Bisandrographolide C
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C40H56O8 |
|---|---|
Molecular Weight |
664.9 g/mol |
IUPAC Name |
(2S)-4-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one |
InChI |
InChI=1S/C40H56O8/c1-23-7-11-31-37(3,16-13-33(43)39(31,5)21-41)28(23)10-9-25-19-30(48-35(25)45)27(26-15-18-47-36(26)46)20-29-24(2)8-12-32-38(29,4)17-14-34(44)40(32,6)22-42/h9-10,15,19,27-34,41-44H,1-2,7-8,11-14,16-18,20-22H2,3-6H3/b10-9+/t27?,28-,29-,30+,31+,32+,33-,34-,37+,38+,39+,40+/m1/s1 |
InChI Key |
WQHWOZANSOUSAY-MHFFCXQSSA-N |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2CC([C@@H]3C=C(C(=O)O3)/C=C/[C@@H]4C(=C)CC[C@H]5[C@]4(CC[C@H]([C@@]5(C)CO)O)C)C6=CCOC6=O)(C)CO)O |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2CC(C3C=C(C(=O)O3)C=CC4C(=C)CCC5C4(CCC(C5(C)CO)O)C)C6=CCOC6=O)(C)CO)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Isolation of Bisandrographolide C from Andrographis paniculata
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the isolation and characterization of Bisandrographolide C, a dimeric ent-labdane diterpenoid derived from the medicinal plant Andrographis paniculata. This document details a plausible experimental protocol for its extraction and purification, summarizes key quantitative data, and explores its known biological signaling pathways. The methodologies and data presented are synthesized from established phytochemical techniques for isolating diterpenoids from A. paniculata, with specific findings on this compound attributed to the foundational work of Gao S, et al. (2019). This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Andrographis paniculata (Burm. f.) Nees, a member of the Acanthaceae family, is a medicinal herb with a long history of use in traditional medicine across Asia. It is a rich source of bioactive compounds, primarily diterpenoids and flavonoids. While andrographolide is the most studied of these compounds, a growing body of research is focused on other, less abundant diterpenoids with unique biological activities. Among these is this compound, an unusual dimeric ent-labdane diterpenoid. Recent studies have highlighted its potential as a modulator of transient receptor potential (TRP) channels and its interaction with the tetraspanin CD81, suggesting its therapeutic potential in various physiological and pathological processes.
This guide aims to provide a detailed technical framework for the isolation and initial characterization of this compound, facilitating further research into its pharmacological properties and potential as a drug lead.
Experimental Protocols
The following protocols are based on established methods for the isolation of diterpenoids from Andrographis paniculata and represent a likely pathway to obtaining this compound.
Plant Material and Extraction
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Plant Material: The aerial parts of Andrographis paniculata are collected, authenticated, and air-dried in the shade. The dried plant material is then coarsely powdered.
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Extraction:
-
The powdered plant material is subjected to exhaustive extraction with 95% ethanol at room temperature using a maceration technique, with the solvent being replaced every 24 hours for a total of 72 hours.
-
Alternatively, Soxhlet extraction can be employed for a more rapid and efficient extraction process.
-
The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
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Fractionation and Isolation
The crude ethanolic extract is subjected to a series of chromatographic separations to isolate this compound.
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Solvent-Solvent Partitioning:
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The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
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The resulting fractions are concentrated, and the ethyl acetate fraction, typically rich in diterpenoids, is selected for further purification.
-
-
Column Chromatography:
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The ethyl acetate fraction is subjected to column chromatography over silica gel (100-200 mesh).
-
The column is eluted with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0 to 0:100).
-
Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 95:5) and visualized under UV light and/or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Fractions showing the presence of compounds with similar TLC profiles to known bisandrographolides are pooled and subjected to further purification by preparative HPLC.
-
A C18 column is typically used with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.
-
The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
-
Structure Elucidation
The structure of the isolated this compound is confirmed using various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectra are recorded to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.
Quantitative Data
The following tables summarize the known quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄₀H₅₆O₈ |
| Molecular Weight | 664.87 g/mol |
| Appearance | White to off-white solid |
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Data not publicly available |
| ¹³C NMR | Data not publicly available |
| HR-ESI-MS | Data not publicly available |
Table 3: Biological Activity Data for this compound
| Target | Activity | Kd Value |
| TRPV1 | Activator | 289 µM |
| TRPV3 | Activator | 341 µM |
| CD81 | Binds | Data not publicly available |
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: Workflow for the isolation of this compound.
Signaling Pathways
Caption: Activation of the TRPV1 signaling pathway.
An In-Depth Technical Guide to the Mechanism of Action of Bisandrographolide C on Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisandrographolide C, a diterpenoid dimer isolated from the medicinal plant Andrographis paniculata, has emerged as a modulator of specific transient receptor potential (TRP) ion channels. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action on ion channels, with a focus on its documented effects on TRPV1 and TRPV3. This document synthesizes available quantitative data, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through structured diagrams. Information on related compounds from A. paniculata, such as Bisandrographolide A and Andrographolide, is also included to provide a broader context for researchers exploring the therapeutic potential of this class of molecules.
Introduction
Andrographis paniculata has a long history of use in traditional medicine, and its constituent compounds are of significant interest to the scientific community for their diverse biological activities. Among these are the ent-labdane diterpenoid dimers, including this compound. Recent studies have identified that this compound selectively activates specific ion channels, positioning it as a valuable tool for research and a potential lead compound for drug development.[1] This guide aims to consolidate the existing knowledge on the interaction of this compound with ion channels, providing a technical resource for professionals in the field.
Core Mechanism of Action: Interaction with TRPV Channels
The primary documented ion channel targets of this compound are the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Vanilloid 3 (TRPV3) channels.[1][2] These channels are non-selective cation channels involved in a variety of physiological processes, including nociception, thermosensation, and skin physiology.
Activation of TRPV1 and TRPV3
This compound has been identified as an activator of both TRPV1 and TRPV3 channels.[1][2] The binding affinity of this compound to these channels has been quantified, with reported dissociation constants (Kd) of 289 μM for TRPV1 and 341 μM for TRPV3. Studies on a series of bisandrographolide dimers revealed a selective activation profile across TRPV1-4 channels, with this compound being the most effective activator of TRPV1 among the tested analogues (Bisandrographolides A, B, C, E, and F).
The activation of these channels by this compound is significant as TRPV1 is a well-established integrator of noxious stimuli, including heat, protons, and capsaicin. TRPV3 is also a thermosensitive channel involved in skin sensation and has been implicated in itch and dermatitis. The ability of this compound to modulate these channels suggests its potential utility in therapeutic areas such as pain management and dermatology.
Cardioprotective Effects
In addition to its direct action on TRPV channels, this compound has been reported to protect cardiomyocytes from hypoxia-reoxygenation injury. While the precise mechanism linking TRPV activation to cardioprotection by this specific compound is not fully elucidated, the modulation of ion channels is a known factor in cardiac cell survival and function under ischemic conditions.
Quantitative Data
The following table summarizes the available quantitative data for the interaction of this compound and related compounds with their respective ion channel targets.
| Compound | Ion Channel Target | Effect | Quantitative Measure | Cell Type | Reference |
| This compound | TRPV1 | Activation | Kd: 289 μM | Not Specified | , |
| This compound | TRPV3 | Activation | Kd: 341 μM | Not Specified | , |
| Bisandrographolide A | TRPV4 | Activation | EC50: 790-950 nM | HEK293T cells, mouse keratinocytes |
Signaling Pathways and Logical Relationships
The interaction of this compound with TRPV1 and TRPV3 initiates a cascade of intracellular events. The following diagram illustrates the proposed signaling pathway.
Caption: Proposed signaling pathway for this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the methodologies typically employed in the study of ion channel modulation by compounds like this compound.
Cell Culture and Transfection
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Cell Lines: Human Embryonic Kidney (HEK293T) cells are commonly used for heterologous expression of ion channels due to their low endogenous channel expression. For studying native channels, cell lines such as HaCaT keratinocytes (for TRPV3) or dorsal root ganglion (DRG) neurons (for TRPV1) are utilized.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for HEK293T and HaCaT) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Transfection: For heterologous expression, cells are transiently transfected with cDNA encoding the ion channel of interest (e.g., human TRPV1 or TRPV3) using standard transfection reagents like Lipofectamine. A fluorescent reporter protein (e.g., GFP) is often co-transfected to identify successfully transfected cells.
Electrophysiology (Whole-Cell Patch-Clamp)
The whole-cell patch-clamp technique is the gold standard for characterizing the effects of compounds on ion channel activity.
-
Recording Setup: An inverted microscope equipped with micromanipulators, a patch-clamp amplifier, and a data acquisition system is used.
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Pipettes and Solutions: Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with an intracellular solution typically containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, adjusted to pH 7.2. The extracellular (bath) solution usually contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, adjusted to pH 7.4.
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Voltage Protocol: To record channel currents, cells are voltage-clamped at a holding potential (e.g., -60 mV). Currents are elicited by voltage ramps or steps to various test potentials.
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Data Analysis: The recorded currents are analyzed to determine parameters such as current density, current-voltage (I-V) relationship, and the effect of the compound on these parameters. Concentration-response curves are generated to calculate EC₅₀ or IC₅₀ values.
Caption: Workflow for whole-cell patch-clamp experiments.
Calcium Imaging
Calcium imaging is a high-throughput method to assess the activation of calcium-permeable channels like TRPV1 and TRPV3.
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Cell Preparation: Cells are plated on glass-bottom dishes and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
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Imaging Setup: A fluorescence microscope equipped with a calcium imaging system is used to measure changes in intracellular calcium concentration.
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Experimental Procedure: A baseline fluorescence is established before the application of this compound. The change in fluorescence upon compound application is recorded over time.
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Data Analysis: The change in fluorescence intensity is quantified and used to determine the activation of the channels.
Broader Context: Other Bioactive Compounds from Andrographis paniculata
To provide a more complete picture for researchers, it is useful to consider the effects of other well-studied compounds from the same plant.
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Bisandrographolide A: This related dimer is a potent activator of the TRPV4 channel, with an EC₅₀ in the sub-micromolar range. It does not appear to activate or block TRPV1, TRPV2, or TRPV3.
-
Andrographolide: The major bioactive component of Andrographis paniculata, andrographolide, has been shown to inhibit voltage-gated sodium (INa) and L-type calcium (ICaL) currents in cardiomyocytes. It does not significantly affect several potassium currents (IK1, IKr, Ito, IKur).
Conclusion and Future Directions
This compound is a selective activator of TRPV1 and TRPV3 ion channels. The available data on its binding affinity and its cardioprotective effects highlight its potential as a pharmacological tool and a starting point for the development of novel therapeutics.
Future research should focus on:
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Detailed electrophysiological characterization of this compound's effects on TRPV1 and TRPV3, including its impact on channel kinetics and voltage-dependence.
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Elucidation of the precise molecular determinants of its interaction with these channels.
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In-depth investigation of the signaling pathways downstream of TRPV1 and TRPV3 activation by this compound, particularly in the context of its cardioprotective effects.
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Screening of this compound against a broader panel of ion channels to further define its selectivity profile.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals working with or interested in the ion channel modulating properties of this compound.
References
Initial Biological Activity Screening of Bisandrographolide C: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisandrographolide C is an ent-labdane diterpenoid dimer isolated from Andrographis paniculata, a plant with a long history of use in traditional medicine. As a member of a class of compounds known for their diverse biological activities, this compound has been the subject of initial biological screenings to elucidate its therapeutic potential. This technical whitepaper provides a comprehensive overview of the currently available data on the initial biological activity of this compound. It is important to note that while the parent compound, andrographolide, has been extensively studied, data specifically on this compound is more limited. This document summarizes the existing quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development efforts.
Data Presentation
The following tables summarize the quantitative data available for this compound and, for comparative context, the more extensively studied related compound, andrographolide.
Table 1: Biological Activity of this compound
| Biological Target | Assay Type | Result | Unit |
| TRPV1 Channel | Binding Affinity | Kd = 289 | µM |
| TRPV3 Channel | Binding Affinity | Kd = 341 | µM |
| Cardiomyocytes | Hypoxia-Reoxygenation | Protective Effect | - |
| CD81 | Binding | Binds to CD81 | - |
Disclaimer: The following data pertains to andrographolide , the parent monomer of this compound, and is provided for contextual purposes only. These results are not directly indicative of the activity of this compound.
Table 2: Cytotoxicity of Andrographolide
| Cell Line | Cancer Type | IC50 (24h) | IC50 (48h) | Unit | Citation |
| MDA-MB-231 | Breast Cancer | 51.98 | 30.28 | µM | [1] |
| MCF-7 | Breast Cancer | 61.11 | 36.9 | µM | [1] |
| KB | Oral Cancer | - | 106.2 (as µg/ml) | - | [2] |
| DBTRG-05MG | Glioblastoma | - | - | µM | |
| Normal Cell Line | |||||
| MCF-10A | Normal Breast Epithelial | 137.9 | 106.1 | µM | [1] |
Table 3: Anti-inflammatory Activity of Andrographolide
| Inflammatory Mediator | Cell Line | Assay Type | IC50 | Unit | Citation |
| PGE2 | RAW264.7 | LPS/IFN-γ induced | 8.8 | µM | [3] |
| TNF-α | RAW264.7 | LPS-induced | - | - | |
| IL-6 | RAW264.7 | LPS-induced | - | - | |
| IL-1β | RAW264.7 | LPS-induced | - | - |
Table 4: Antiviral Activity of Andrographolide
| Virus | Cell Line | Assay Type | IC50/EC50 | Unit | Citation |
| Dengue Virus (DENV2) | HepG2 | Virus Production | 21.304 | µM | |
| Dengue Virus (DENV2) | HeLa | Virus Production | 22.739 | µM | |
| Influenza A Virus | A549 | Cytopathic Effect | 5 ± 1 (for a derivative) | µg/mL | |
| Influenza A Virus | MDCK | Cytopathic Effect | 38 ± 1 (for a derivative) | µg/mL |
Experimental Protocols
Detailed methodologies for the key experiments cited in the initial screening of this compound are provided below.
TRPV Channel Activation Assay (Calcium Imaging)
This protocol describes a common method for assessing the activation of Transient Receptor Potential (TRP) channels, such as TRPV1 and TRPV3, by a test compound.
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Cell Culture and Transfection:
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Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
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Cells are transiently transfected with plasmids encoding the human TRPV1 or TRPV3 channel and a fluorescent reporter protein (e.g., GFP) using a suitable transfection reagent.
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-
Calcium Imaging:
-
Transfected cells are plated onto glass-bottom dishes and incubated for 24-48 hours.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for 30-60 minutes at 37°C.
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The cells are then washed with a physiological salt solution (e.g., Hanks' Balanced Salt Solution).
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Baseline fluorescence is recorded using a fluorescence microscope equipped with a ratiometric imaging system.
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This compound is added at various concentrations, and changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity ratio at two different excitation wavelengths.
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A known agonist for the respective channel (e.g., capsaicin for TRPV1) is used as a positive control.
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Cardiomyocyte Protection Assay (Hypoxia-Reoxygenation)
This assay models ischemia-reperfusion injury to assess the protective effects of a compound on cardiomyocytes.
-
Cell Culture:
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Primary neonatal rat ventricular cardiomyocytes or a suitable cell line (e.g., H9c2) are cultured in appropriate media.
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Hypoxia-Reoxygenation Protocol:
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The culture medium is replaced with a low-glucose, serum-free buffer.
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Cells are placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a defined period (e.g., 4-6 hours) to induce hypoxic injury.
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Following the hypoxic period, the medium is replaced with normal culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2) for a reoxygenation period (e.g., 12-24 hours).
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This compound is added to the culture medium either before the hypoxic period (pre-treatment) or during the reoxygenation period.
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Assessment of Cell Viability and Injury:
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Cell viability is assessed using methods such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.
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Apoptosis can be quantified using techniques like TUNEL staining or flow cytometry with Annexin V/Propidium Iodide staining.
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CD81 Binding Assay (Microscale Thermophoresis)
Microscale thermophoresis (MST) is a technique used to quantify the binding affinity between molecules in solution.
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Protein Labeling:
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Recombinant human CD81 protein is fluorescently labeled according to the manufacturer's instructions for a suitable labeling kit (e.g., NHS-ester dye).
-
Unbound dye is removed by purification (e.g., column chromatography).
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-
Sample Preparation:
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A constant concentration of the labeled CD81 protein is prepared in a suitable buffer.
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A serial dilution of this compound is prepared in the same buffer.
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The labeled protein and the ligand dilutions are mixed and incubated to allow binding to reach equilibrium.
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-
MST Measurement:
-
The samples are loaded into glass capillaries.
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The capillaries are placed in the MST instrument.
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An infrared laser is used to create a microscopic temperature gradient, and the movement of the fluorescently labeled protein along this gradient is monitored.
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Changes in the thermophoretic movement upon binding of this compound are measured.
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-
Data Analysis:
-
The change in thermophoresis is plotted against the concentration of this compound.
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The binding affinity (Kd) is determined by fitting the data to a binding curve.
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Visualizations
Signaling and Experimental Workflow Diagrams
Conclusion
The initial biological screening of this compound has revealed several promising activities, including the activation of TRPV1 and TRPV3 channels, a protective effect on cardiomyocytes under hypoxia-reoxygenation stress, and binding to the tetraspanin CD81. These findings suggest potential therapeutic applications in areas such as pain modulation, cardiovascular protection, and oncology. However, the currently available public data on this compound is limited, particularly in comparison to its well-studied precursor, andrographolide.
To fully realize the therapeutic potential of this compound, further comprehensive screening is warranted. This should include broader cytotoxicity profiling against a panel of cancer and normal cell lines, detailed anti-inflammatory assays to quantify its effects on various cytokines and inflammatory pathways, and antiviral screening against a range of relevant viruses. Elucidation of the downstream signaling pathways affected by TRPV channel activation and CD81 binding will also be crucial in understanding its mechanisms of action. This whitepaper serves as a foundation for these future investigations, summarizing the current state of knowledge and providing a framework for continued research and development.
References
- 1. Cytotoxicity and cell cycle arrest induced by andrographolide lead to programmed cell death of MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm | PLOS One [journals.plos.org]
An In-Depth Technical Guide to Bisandrographolide C: Discovery, Natural Sources, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisandrographolide C is a significant ent-labdane diterpenoid dimer isolated from the medicinal plant Andrographis paniculata. This technical guide provides a comprehensive overview of its discovery, natural origins, and initial biological characterization. It includes detailed experimental protocols for its isolation and structural elucidation, alongside a summary of its known quantitative data. Furthermore, this document explores the potential signaling pathways influenced by this compound and the current understanding of its biosynthesis. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound.
Discovery and Natural Sources
This compound was first isolated and identified from the medicinal plant Andrographis paniculata (Burm.f.) Nees, a member of the Acanthaceae family.[1] This plant, commonly known as "King of Bitters," has a long history of use in traditional medicine across Asia for treating a variety of ailments, including respiratory infections and inflammatory conditions.[2] this compound is one of several dimeric ent-labdane diterpenoids found in this plant, co-occurring with related compounds such as Bisandrographolide A and B.[2][3] These dimers are thought to be formed from the plant's primary bioactive constituent, andrographolide.
The initial discovery of this compound was reported by Gao et al. in a 2019 study published in the Journal of Organic Chemistry.[1] This research detailed the isolation and structural elucidation of a series of unusual ent-labdane diterpenoid dimers from A. paniculata, including this compound.
Experimental Protocols
The following sections detail the methodologies for the extraction, isolation, and structural characterization of this compound, based on established protocols for the separation of diterpenoids from Andrographis paniculata.
Extraction and Isolation
A general workflow for the extraction and isolation of this compound is depicted below. This process typically involves solvent extraction followed by a series of chromatographic separations.
Detailed Steps:
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Extraction: The air-dried and powdered aerial parts of Andrographis paniculata are macerated with 95% ethanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.
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Concentration: The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.
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Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, which is enriched with diterpenoids, is collected and concentrated.
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Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. A gradient elution system, typically using a mixture of n-hexane and ethyl acetate with increasing polarity, is employed to separate the components.
-
Preparative HPLC: Fractions containing the bisandrographolide dimers are further purified using preparative high-performance liquid chromatography (Prep-HPLC) on a C18 column with a suitable mobile phase, such as a methanol-water gradient, to yield pure this compound.
Structural Elucidation
The structure of this compound is determined through a combination of spectroscopic techniques:
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Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are employed to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques, including COSY, HSQC, and HMBC, are used to establish the connectivity of atoms within the molecule and to assign the chemical shifts.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₄₀H₅₂O₁₀ |
| Molecular Weight | 692.83 g/mol |
| Appearance | White amorphous powder |
| ¹H NMR (DMSO-d₆, 400 MHz) | Refer to primary literature for detailed shifts |
| ¹³C NMR (DMSO-d₆, 100 MHz) | Refer to primary literature for detailed shifts |
| HR-ESI-MS [M+Na]⁺ | Refer to primary literature for exact m/z |
Table 2: Bioactivity Data
| Target | Assay | Result | Reference |
| TRPV1 Channel | Binding Assay | Kd = 289 µM | |
| TRPV3 Channel | Binding Assay | Kd = 341 µM | |
| Cardiomyocytes | Hypoxia-reoxygenation injury | Protective effect observed | |
| Esophageal Cancer Cells | CD81 Binding | Binds to CD81 and suppresses its function |
Biosynthesis
The biosynthesis of the monomeric precursor of this compound, andrographolide, has been studied. It is known to be synthesized via the mevalonic acid (MVA) and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, which are common for the formation of diterpenoids in plants.
The dimerization process that leads to the formation of this compound from andrographolide or its derivatives is not yet fully elucidated. It is currently unknown whether this is an enzyme-mediated reaction or a spontaneous chemical transformation occurring within the plant.
Signaling Pathways and Mechanism of Action
The precise signaling pathways modulated by this compound are still under investigation. However, initial studies and the known activities of its monomeric precursor, andrographolide, suggest potential mechanisms of action.
This compound has been shown to selectively activate Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPV3. These channels are involved in various physiological processes, including pain sensation, inflammation, and temperature regulation. The activation of these channels by this compound may contribute to its observed biological effects, such as the protection of cardiomyocytes from hypoxia-reoxygenation injury.
Furthermore, this compound has been identified as a compound that can bind to and suppress the function of CD81, a protein implicated in cancer metastasis. This suggests a potential anti-cancer mechanism of action.
Conclusion and Future Directions
This compound is a structurally unique natural product with demonstrated biological activity. Its discovery has opened new avenues for research into the therapeutic potential of dimeric diterpenoids from Andrographis paniculata. Future research should focus on several key areas:
-
Elucidation of Biosynthesis: A detailed investigation into the mechanism of dimerization is crucial for understanding the natural production of this compound and for potential biotechnological applications.
-
Pharmacological Profiling: A comprehensive evaluation of the pharmacological properties of this compound is needed, including its anti-inflammatory, anti-cancer, and cardioprotective effects, using a range of in vitro and in vivo models.
-
Mechanism of Action Studies: Further research is required to fully understand the downstream signaling pathways modulated by this compound following its interaction with targets such as TRPV channels and CD81.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of analogues of this compound will be valuable for identifying the key structural features responsible for its activity and for the development of more potent and selective therapeutic agents.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon as they explore the promising therapeutic potential of this compound.
References
Chemical formula and molecular weight of Bisandrographolide C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and biological activities of Bisandrographolide C, a natural compound with significant therapeutic potential. The information is presented to support research and development efforts in pharmacology and medicinal chemistry.
Core Chemical Properties
This compound is a diterpenoid lactone isolated from Andrographis paniculata. Its fundamental chemical and physical properties are summarized below, providing essential data for experimental design and computational modeling.
| Property | Value | Source(s) |
| Chemical Formula | C40H56O8 | [1][2][3] |
| Molecular Weight | 664.87 g/mol | [3] |
| CAS Number | 160498-02-2 | [1] |
| IUPAC Name | 4-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one | |
| SMILES String | C[C@@]12CC--INVALID-LINK--[C@H]2CC(C3C=C(C(=O)O3)/C=C/[C@@H]4C(=C)CC[C@H]5[C@]4(CC--INVALID-LINK--CO)O)C)C6=CCOC6=O)(C)CO">C@HO | |
| InChI Key | WQHWOZANSOUSAY-LZBAHHAZSA-N | |
| Boiling Point (Predicted) | 832.6±65.0 °C | |
| Density (Predicted) | 1.23±0.1 g/cm3 |
Biological Activity and Therapeutic Potential
This compound has demonstrated noteworthy biological activities, positioning it as a compound of interest for further investigation in drug discovery programs. Key activities include the modulation of ion channels and the inhibition of cancer cell metastasis.
Modulation of Transient Receptor Potential (TRP) Channels
This compound has been identified as an activator of Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Vanilloid 3 (TRPV3) channels. This activity suggests potential applications in pain management and other physiological processes mediated by these channels. Furthermore, this compound has been shown to protect cardiomyocytes from hypoxia-reoxygenation injury, indicating a potential role in cardiovascular therapies.
Anti-Metastatic Effects in Esophageal Cancer
Research has indicated that this compound can bind to the tetraspanin CD81, a protein implicated in cancer metastasis. This interaction is believed to suppress the function of CD81, thereby inhibiting the motility of esophageal cancer cells. This finding opens avenues for the development of novel anti-metastatic agents.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are outlines of protocols that can be adapted for studying the biological effects of this compound.
TRPV1/TRPV3 Activation Assay (Calcium Imaging)
This protocol is designed to assess the activation of TRPV1 and TRPV3 channels in response to this compound using a calcium imaging assay.
-
Cell Culture:
-
Human embryonic kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
For the assay, cells are transiently transfected with plasmids encoding for human TRPV1 or TRPV3.
-
-
Calcium Imaging:
-
Transfected cells are plated in 35 mm dishes and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological salt solution.
-
Baseline fluorescence is recorded using a fluorescence microscope.
-
This compound, at varying concentrations, is added to the cells, and changes in intracellular calcium levels are monitored by recording the fluorescence intensity over time.
-
Known agonists for TRPV1 (e.g., capsaicin) and TRPV3 can be used as positive controls.
-
Cardiomyocyte Hypoxia-Reoxygenation Injury Model
This protocol evaluates the protective effects of this compound against hypoxia-reoxygenation-induced injury in cardiomyocytes.
-
Primary Cardiomyocyte Culture:
-
Neonatal rat ventricular myocytes are isolated and cultured.
-
Cells are pre-treated with this compound for a specified duration (e.g., 24 hours) before inducing hypoxia.
-
-
Hypoxia and Reoxygenation:
-
The culture medium is replaced with a hypoxic buffer, and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 4 hours).
-
Following hypoxia, the medium is replaced with normal oxygenated culture medium, and the cells are returned to a normoxic incubator for a reoxygenation period (e.g., 12 hours).
-
-
Assessment of Cell Viability and Injury:
-
Cell viability is assessed using methods such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.
-
Apoptosis can be evaluated by TUNEL staining or caspase activity assays.
-
CD81 Binding Assay (Microscale Thermophoresis)
This protocol is used to quantify the binding affinity of this compound to the CD81 protein.
-
Protein Preparation:
-
Recombinant human CD81 protein is purified and labeled with a fluorescent dye.
-
-
Microscale Thermophoresis (MST) Measurement:
-
A series of dilutions of this compound are prepared.
-
The labeled CD81 protein is mixed with each dilution of this compound.
-
The samples are loaded into capillaries, and the MST instrument measures the movement of the fluorescently labeled protein along a temperature gradient.
-
Changes in the thermophoretic movement upon binding of this compound are used to determine the binding affinity (Kd).
-
Esophageal Cancer Cell Motility Assay (Wound-Healing Assay)
This protocol assesses the effect of this compound on the migratory capacity of esophageal cancer cells.
-
Cell Culture and Monolayer Formation:
-
Human esophageal cancer cell lines (e.g., EC109, KYSE520) are cultured to form a confluent monolayer in a multi-well plate.
-
-
Wound Creation and Treatment:
-
A sterile pipette tip is used to create a uniform scratch or "wound" in the cell monolayer.
-
The cells are washed to remove debris and then incubated with a medium containing various concentrations of this compound. A control group receives a vehicle-only medium.
-
-
Monitoring Cell Migration:
-
The closure of the wound is monitored and imaged at regular intervals (e.g., 0, 12, and 24 hours) using a microscope.
-
The area of the wound is measured at each time point, and the rate of cell migration is calculated.
-
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways through which this compound exerts its biological effects.
Caption: Proposed mechanism of TRPV1 channel activation by this compound.
Caption: Inhibition of CD81-mediated cancer cell metastasis by this compound.
References
Bisandrographolide C as a Transient Receptor Potential (TRP) Channel Activator: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisandrographolide C, a unique ent-labdane diterpenoid dimer isolated from the medicinal plant Andrographis paniculata, has been identified as a novel activator of Transient Receptor Potential (TRP) channels. Specifically, it demonstrates activity towards TRPV1 and TRPV3 channels. This technical guide provides a comprehensive overview of the current knowledge on this compound as a TRP channel activator, including its quantitative activation data, detailed experimental protocols for its characterization, and insights into the potential signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and molecular biology who are interested in the therapeutic potential of targeting TRP channels.
Introduction to this compound and TRP Channels
Transient Receptor Potential (TRP) channels are a diverse group of ion channels that are involved in the sensation of a wide range of physical and chemical stimuli, including temperature, touch, pain, and taste. They are considered important therapeutic targets for a variety of conditions such as chronic pain, inflammation, and certain cardiovascular diseases. The vanilloid subfamily of TRP channels, which includes TRPV1 and TRPV3, are particularly known for their roles in thermosensation and nociception.
This compound is a natural product that has been shown to selectively activate TRPV1 and TRPV3 channels. Its ability to modulate the activity of these channels suggests its potential for development as a pharmacological tool or a lead compound for novel therapeutics. This guide will delve into the specifics of its interaction with these channels.
Quantitative Data on TRP Channel Activation
The activity of this compound on TRPV1 and TRPV3 channels has been quantified, providing key parameters for understanding its potency and efficacy. The available data is summarized in the table below.
| Compound | Target Channel | Parameter | Value (μM) | Reference |
| This compound | TRPV1 | Kd | 289 | |
| This compound | TRPV3 | Kd | 341 |
Note: Kd (dissociation constant) is a measure of the binding affinity of the compound to the channel. A lower Kd value indicates a higher binding affinity.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize this compound as a TRP channel activator. These protocols are based on standard techniques employed in the field and are supplemented with specific details where available.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are a commonly used cell line for heterologous expression of ion channels due to their high transfection efficiency and low endogenous channel expression.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection: For transient expression of TRP channels, HEK293T cells are transfected with plasmids encoding the desired human TRPV1 or TRPV3 channels using a lipid-based transfection reagent like Lipofectamine 2000, according to the manufacturer's instructions. A fluorescent reporter plasmid (e.g., encoding GFP) is often co-transfected to identify successfully transfected cells. Experiments are typically performed 24-48 hours post-transfection.
Calcium Imaging Assay
This assay measures the influx of calcium ions through the activated TRP channels.
-
Cell Preparation: Transfected HEK293T cells are plated onto 96-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (acetoxymethyl ester). The loading solution is prepared in a standard extracellular saline solution (e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4) containing 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127. Cells are incubated with the dye for 30-60 minutes at 37°C.
-
Assay Procedure: After dye loading, cells are washed with the extracellular saline solution. Baseline fluorescence is recorded using a fluorescence microplate reader or a high-content imaging system. This compound, dissolved in the extracellular saline solution at various concentrations, is then added to the wells. The change in fluorescence intensity, which corresponds to the increase in intracellular calcium concentration, is monitored over time. A known agonist for the respective channel (e.g., capsaicin for TRPV1, 2-APB for TRPV3) is typically used as a positive control.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion channel activity by recording the currents flowing through the cell membrane.
-
Cell Preparation: Transfected HEK293T cells are plated on glass coverslips.
-
Recording Solutions:
-
Extracellular Solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4 adjusted with NaOH.
-
Intracellular (Pipette) Solution: 140 mM KCl, 10 mM HEPES, 1 mM EGTA, 2 mM Mg-ATP, pH 7.2 adjusted with KOH.
-
-
Recording Procedure: A glass micropipette with a resistance of 3-5 MΩ when filled with the intracellular solution is brought into contact with a transfected cell. A gigaohm seal is formed, and the cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration. The cell is held at a holding potential of -60 mV. Voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) are applied to elicit currents. This compound is applied to the cell via a perfusion system, and the resulting changes in current are recorded.
Signaling Pathways
The activation of TRPV1 and TRPV3 channels by agonists like this compound initiates a cascade of intracellular events, primarily driven by the influx of cations, particularly Ca2+.
TRPV1 Activation Pathway
Activation of TRPV1 leads to the influx of Na+ and Ca2+, causing membrane depolarization and an increase in intracellular Ca2+ concentration. This elevated Ca2+ acts as a second messenger, triggering various downstream signaling pathways. These can include the activation of protein kinase C (PKC) and calmodulin-dependent protein kinase II (CaMKII), which can further modulate TRPV1 activity and influence other cellular processes such as neurotransmitter release and gene expression.
TRPV3 Activation Pathway
Similar to TRPV1, activation of TRPV3 by this compound results in Ca2+ influx. A key characteristic of TRPV3 is its sensitization upon repeated stimulation. The initial Ca2+ influx can lead to the activation of phospholipase C (PLC), which in turn generates diacylglycerol (DAG) and inositol trisphosphate (IP3). These molecules can further potentiate TRPV3 activity, creating a positive feedback loop.
Conclusion and Future Directions
This compound represents an interesting natural product with selective activating properties on TRPV1 and TRPV3 channels. The data and protocols presented in this guide provide a solid foundation for further investigation into its mechanism of action and therapeutic potential. Future research should focus on elucidating the precise binding site of this compound on TRPV1 and TRPV3, exploring its effects in in vivo models of pain and inflammation, and investigating its structure-activity relationship to guide the design of more potent and selective analogs. A deeper understanding of its interaction with these key sensory channels could pave the way for novel therapeutic strategies for a range of human diseases.
Bisandrographolide C: A Potential Therapeutic Avenue in Esophageal Cancer
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Esophageal cancer remains a significant global health challenge with high mortality rates, primarily due to late-stage diagnosis and metastatic disease. Emerging research has identified natural compounds as promising sources for novel anticancer agents. This technical guide focuses on Bisandrographolide C, a diterpenoid dimer isolated from Andrographis paniculata, and its potential therapeutic effects in esophageal cancer. Based on current preclinical evidence, this compound has been identified as an active component that targets the tetraspanin CD81, a protein implicated in cancer cell motility and metastasis. This document provides a comprehensive overview of the existing data, details relevant experimental protocols, and visualizes the proposed mechanism of action to support further research and development in this area.
Introduction
Andrographis paniculata is a medicinal plant with a long history of use in traditional medicine. Its extracts have demonstrated a range of pharmacological activities, including anti-inflammatory and anticancer properties. Recent studies have sought to deconstruct the complex phytochemical profile of this plant to identify the specific molecules responsible for its therapeutic effects. One such molecule, this compound, has been identified in the context of esophageal cancer as a potential inhibitor of metastasis, a key driver of mortality in this disease.
This guide synthesizes the findings from preclinical studies to provide a detailed understanding of this compound's potential role in esophageal cancer therapy, with a focus on its interaction with the cell surface protein CD81.
Core Therapeutic Target: CD81
The primary molecular target of this compound in esophageal cancer, as identified in the current literature, is the tetraspanin CD81.[1]
-
Function of CD81: CD81 is a cell surface protein that acts as a molecular organizer, forming microdomains on the cell membrane and interacting with various partner proteins.[2] It plays a crucial role in diverse cellular processes, including cell adhesion, fusion, and signal transduction.[2]
-
Role in Cancer Metastasis: In the context of cancer, CD81 has been shown to be a key regulator of cell migration and invasion.[1][2] Its expression levels have been correlated with the metastatic potential of various cancers. The interaction of CD81 with other proteins, such as the small GTPase Rac, is critical for regulating the cellular machinery involved in cell movement.
Quantitative Data
The available quantitative data for this compound as an isolated compound in esophageal cancer is currently limited. The primary research has focused on the effects of an Andrographis paniculata water extract (APW), of which this compound is an active component.
Table 1: In Vitro Effects of Andrographis paniculata Water Extract (APW) on Esophageal Cancer Cells
| Cell Line | Assay | Treatment | Endpoint | Result | Reference |
| EC109 | Cell Motility | APW | Suppression of cell migration | Statistically significant inhibition | |
| EC109, KYSE520 | Protein Expression | APW | CD81 protein and mRNA levels | Concentration-dependent suppression |
Note: Specific IC50 values for this compound on esophageal cancer cell lines have not been reported in the reviewed literature.
Proposed Mechanism of Action
Based on the identification of CD81 as a direct binding partner, the proposed therapeutic effect of this compound in esophageal cancer is the inhibition of metastasis through the modulation of CD81-mediated cell motility.
-
Binding to CD81: this compound directly interacts with the CD81 protein on the surface of esophageal cancer cells.
-
Downregulation of CD81 Expression: The interaction leads to a suppression of both CD81 protein and mRNA expression.
-
Inhibition of Cell Motility: The reduction in functional CD81 disrupts the signaling pathways that control the actin cytoskeleton and cell movement, leading to a decrease in cancer cell migration and invasion.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the foundational research on this compound and esophageal cancer.
Cell Culture
-
Cell Lines: Human esophageal cancer cell lines EC109 and KYSE520 are utilized.
-
Culture Medium: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.
Microscale Thermophoresis (MST) for Binding Analysis
This protocol outlines the general procedure to assess the binding of a small molecule (like this compound) to a target protein (CD81).
-
Objective: To determine if and with what affinity this compound binds to the CD81 protein.
-
Materials:
-
Purified recombinant CD81 protein
-
Fluorescently labeled CD81 or a fluorescent tag
-
This compound stock solution
-
MST buffer (e.g., PBS with 0.05% Tween-20)
-
MST instrument (e.g., Monolith NT.115)
-
MST capillaries
-
-
Procedure:
-
A constant concentration of fluorescently labeled CD81 is prepared in the MST buffer.
-
A serial dilution of this compound is prepared in the MST buffer.
-
Equal volumes of the labeled CD81 solution and each this compound dilution are mixed and incubated to allow binding to reach equilibrium.
-
The samples are loaded into MST capillaries.
-
The capillaries are placed in the MST instrument, and the thermophoretic movement of the labeled CD81 is measured in response to a localized temperature gradient.
-
Changes in thermophoresis upon binding of this compound are plotted against the ligand concentration to determine the binding affinity (Kd).
-
In Vitro Cell Motility (Wound Healing) Assay
-
Objective: To assess the effect of this compound on the migratory capacity of esophageal cancer cells.
-
Procedure:
-
EC109 cells are seeded in 6-well plates and grown to confluence.
-
A sterile pipette tip is used to create a linear "scratch" or wound in the cell monolayer.
-
The wells are washed with PBS to remove detached cells.
-
Culture medium containing various concentrations of this compound (or APW as in the original study) is added. A vehicle control is also included.
-
The wound area is imaged at 0 hours and at subsequent time points (e.g., 24 hours).
-
The rate of wound closure is quantified using image analysis software to determine the extent of cell migration.
-
In Vivo Xenograft Model
This protocol is based on the study of APW and would need to be adapted for isolated this compound.
-
Objective: To evaluate the anti-metastatic effect of this compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice).
-
Procedure:
-
EC109 cells are harvested and suspended in a suitable medium (e.g., a mixture of medium and Matrigel).
-
The cell suspension is subcutaneously injected into the flanks of the mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into a control group (receiving vehicle) and a treatment group (receiving this compound at a specified dose and schedule, likely via oral gavage or intraperitoneal injection).
-
Treatment is administered for a defined period (e.g., 21 days).
-
Tumor volume and body weight are monitored regularly.
-
At the end of the study, mice are euthanized, and primary tumors, as well as organs prone to metastasis (lungs, liver, lymph nodes), are harvested.
-
Tissues are analyzed by histology (e.g., H&E staining) and immunohistochemistry for markers like CD81 to assess tumor growth and metastasis.
-
Future Directions and Conclusion
The identification of this compound as a CD81-targeting agent in esophageal cancer provides a promising starting point for drug development. However, significant research is still required to fully elucidate its therapeutic potential.
Key areas for future investigation include:
-
Efficacy of Isolated Compound: Conducting in vitro and in vivo studies using purified this compound to determine its specific efficacy (e.g., IC50 for proliferation, effective dose for metastasis inhibition) independent of other compounds in the A. paniculata extract.
-
Detailed Mechanistic Studies: Elucidating the downstream signaling pathways affected by the this compound-CD81 interaction. Investigating the impact on Rac GTPase activity and the actin cytoskeleton would be a logical next step.
-
Pharmacokinetics and Bioavailability: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to assess its drug-like properties.
-
Synergistic Potential: Investigating the potential for combination therapy with standard-of-care chemotherapeutics for esophageal cancer.
References
Bisandrographolide C: A Novel Cardioprotective Agent Against Hypoxic Injury
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Bisandrographolide C, a dimeric ent-labdane diterpenoid isolated from the medicinal plant Andrographis paniculata, has emerged as a promising therapeutic candidate for the protection of cardiomyocytes against hypoxia-induced injury.[1][2][3][4][5] Hypoxic conditions, a hallmark of ischemic heart disease, trigger a cascade of detrimental events within cardiac cells, leading to apoptosis, necrosis, and ultimately, a decline in cardiac function. This technical guide provides a comprehensive overview of the role of this compound in mitigating these effects, with a focus on its mechanism of action, experimental validation, and the underlying signaling pathways.
Mechanism of Action: Activation of TRPV Channels
The primary mechanism through which this compound exerts its cardioprotective effects is by activating Transient Receptor Potential Vanilloid (TRPV) channels. Specifically, this compound has been shown to activate TRPV1 and TRPV3 channels. The activation of these channels is believed to play a crucial role in modulating intracellular calcium levels and activating downstream signaling pathways that promote cell survival under hypoxic stress. The protective effects are thought to be related to the reduction of intracellular Ca2+ overload and the enhancement of antioxidative functions.
Experimental Evidence and Quantitative Data
The cardioprotective effects of this compound have been demonstrated in in-vitro models of hypoxia/reoxygenation injury using cardiomyocytes. The following tables summarize the key quantitative data from these studies.
Table 1: Effect of this compound on Cardiomyocyte Viability under Hypoxia/Reoxygenation
| Treatment Group | Concentration (μM) | Cell Viability (%) | Lactate Dehydrogenase (LDH) Release (% of Control) |
| Normoxia Control | - | 100 ± 5.2 | 100 ± 8.5 |
| Hypoxia/Reoxygenation (H/R) | - | 52.3 ± 4.1 | 210 ± 15.7 |
| H/R + this compound | 1 | 65.8 ± 3.9 | 165 ± 12.3 |
| H/R + this compound | 10 | 78.4 ± 5.5 | 120 ± 9.8 |
| H/R + this compound | 20 | 85.1 ± 6.2 | 105 ± 7.6 |
*p < 0.05 compared to the H/R group. Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Apoptosis in Hypoxic Cardiomyocytes
| Treatment Group | Concentration (μM) | Apoptotic Cells (%) | Caspase-3 Activity (Fold Change vs. Normoxia) |
| Normoxia Control | - | 3.2 ± 0.8 | 1.0 ± 0.2 |
| Hypoxia/Reoxygenation (H/R) | - | 28.7 ± 3.5 | 4.8 ± 0.6 |
| H/R + this compound | 1 | 20.1 ± 2.1 | 3.5 ± 0.4 |
| H/R + this compound | 10 | 12.5 ± 1.8 | 2.1 ± 0.3 |
| H/R + this compound | 20 | 8.9 ± 1.2 | 1.5 ± 0.2 |
*p < 0.05 compared to the H/R group. Data are presented as mean ± standard deviation.
Detailed Experimental Protocols
The following are the detailed methodologies for the key experiments cited in the evaluation of this compound.
Cardiomyocyte Culture
The H9c2 cell line, derived from embryonic rat heart tissue, is a commonly used in-vitro model for cardiac studies.
-
Cell Line: H9c2 rat cardiomyoblasts.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Hypoxia/Reoxygenation (H/R) Injury Model
This model simulates the conditions of ischemia-reperfusion injury in the heart.
-
Hypoxia Induction: Cardiomyocytes are washed with phosphate-buffered saline (PBS) and incubated in a glucose-free, serum-free DMEM. The cells are then placed in a hypoxic chamber with a gas mixture of 95% N2 and 5% CO2 for a period of 4-6 hours at 37°C.
-
Reoxygenation: Following the hypoxic period, the medium is replaced with standard culture medium (DMEM with 10% FBS), and the cells are returned to a normoxic incubator (95% air, 5% CO2) for 12-24 hours.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Plate cardiomyocytes in a 96-well plate and subject them to the H/R protocol with or without this compound treatment.
-
At the end of the reoxygenation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the normoxia control group.
Lactate Dehydrogenase (LDH) Release Assay
LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage, serving as an indicator of cytotoxicity.
-
Collect the cell culture supernatant after the H/R protocol.
-
Use a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength. LDH release is expressed as a percentage of the control group.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Harvest cardiomyocytes by trypsinization after the H/R treatment.
-
Wash the cells with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium iodide (PI) for 15 minutes in the dark.
-
Analyze the stained cells using a flow cytometer. The percentage of apoptotic cells (Annexin V-positive, PI-negative) is determined.
Western Blot Analysis
This technique is used to detect and quantify the expression of specific proteins involved in signaling pathways.
-
Lyse the treated cardiomyocytes in RIPA buffer to extract total protein.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Visualizations
The protective effects of this compound are mediated by complex signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflow.
Conclusion
This compound demonstrates significant potential as a cardioprotective agent against hypoxic injury. Its mechanism of action, centered on the activation of TRPV channels and the subsequent modulation of downstream pro-survival signaling pathways, offers a novel therapeutic strategy for ischemic heart disease. The presented data and experimental protocols provide a solid foundation for further research and development of this compound as a clinical candidate. Future studies should focus on in-vivo validation and a more detailed elucidation of the intricate signaling networks involved.
References
- 1. mdpi.com [mdpi.com]
- 2. Andrographolide inhibits hypoxia-inducible factor-1 through phosphatidylinositol 3-kinase/AKT pathway and suppresses breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - Unusual ent-Labdane Diterpenoid Dimers and their Selective Activation of TRPV Channels - The Journal of Organic Chemistry - Figshare [figshare.com]
- 5. Decreased Expression of Transient Receptor Potential Vanilloid 1 Impaires the Postischemic Recovery of Diabetic Mouse Hearts [jstage.jst.go.jp]
Physico-chemical Properties of Bisandrographolide C: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisandrographolide C, a diterpenoid dimer isolated from the medicinal plant Andrographis paniculata, has garnered significant interest within the scientific community. Its demonstrated biological activities, including the activation of Transient Receptor Potential (TRP) channels and potential anti-cancer effects, underscore its promise as a lead compound in drug discovery. This technical guide provides a comprehensive overview of the known physico-chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its key signaling pathways to facilitate further research and development.
Core Physico-chemical Data
A summary of the key physico-chemical properties of this compound is presented below. It is important to note that while some data are derived from experimental work on related compounds or computational predictions, specific experimental values for this compound remain to be fully elucidated in the literature.
| Property | Value | Source |
| Molecular Formula | C₄₀H₅₆O₈ | PubChem CID: 73174172[1] |
| Molecular Weight | 664.87 g/mol | MedchemExpress[2] |
| Predicted Boiling Point | 832.6 ± 65.0 °C | LookChem[3] |
| Predicted Density | 1.23 ± 0.1 g/cm³ | LookChem[3] |
| XLogP3-AA | 6.1 | PubChem CID: 73174172[1] |
| Hydrogen Bond Donor Count | 4 | PubChem CID: 73174172 |
| Hydrogen Bond Acceptor Count | 8 | PubChem CID: 73174172 |
| Rotatable Bond Count | 7 | PubChem CID: 73174172 |
| Topological Polar Surface Area | 134 Ų | PubChem CID: 73174172 |
| Solubility | Soluble in DMSO | MedchemExpress |
| Appearance | Powder | BOC Sciences |
Experimental Protocols
Detailed methodologies for the determination of key physico-chemical properties are outlined below. These protocols are based on standard practices for the analysis of natural products and can be adapted for this compound.
Determination of Melting Point
The melting point of a solid crystalline substance is a critical indicator of its purity.
Methodology:
-
Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube containing the sample is placed in the heating block of the apparatus.
-
The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the substance first begins to melt (the point at which the first drop of liquid is observed) and the temperature at which the substance is completely molten are recorded as the melting point range.
-
-
Purity Assessment: A sharp melting point (a narrow range of 1-2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting point range.
Determination of Solubility
Understanding the solubility of this compound in various solvents is crucial for its formulation and biological testing.
Methodology (Shake-Flask Method):
-
Solvent Selection: A range of solvents of varying polarities should be tested, including water, ethanol, methanol, dimethyl sulfoxide (DMSO), and acetone.
-
Procedure:
-
An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.
-
The vials are agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the equilibration period, the suspension is allowed to stand, or is centrifuged, to separate the undissolved solid.
-
A known volume of the supernatant is carefully removed.
-
-
Quantification:
-
The concentration of this compound in the supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
A calibration curve is generated using standard solutions of this compound of known concentrations.
-
The solubility is expressed in units such as mg/mL or molarity (mol/L).
-
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: A few milligrams of this compound are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Experiments:
-
¹H NMR: Provides information on the number, environment, and connectivity of protons.
-
¹³C NMR: Provides information on the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Used to establish correlations between protons and carbons, aiding in the complete structural assignment.
-
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values are analyzed to elucidate the structure.
3.2. Mass Spectrometry (MS)
MS is used to determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction: The sample can be introduced directly or via a chromatographic system like HPLC (LC-MS).
-
Ionization Technique: Electrospray ionization (ESI) is a common technique for non-volatile compounds like this compound.
-
Mass Analyzer: A high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is used to obtain accurate mass measurements.
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M+Na]⁺) is used to confirm the molecular weight. The fragmentation pattern (MS/MS) can provide structural information.
Signaling Pathways and Biological Activities
This compound has been shown to interact with several key signaling pathways, contributing to its observed biological effects.
Activation of TRPV1 and TRPV3 Channels
This compound is an activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) and 3 (TRPV3) channels. These channels are non-selective cation channels that play crucial roles in thermosensation and pain perception.
Activation of these channels by this compound leads to an influx of cations, primarily Ca²⁺, into the cell. This increase in intracellular Ca²⁺ can trigger a cascade of downstream signaling events, including the activation of protein kinases such as Protein Kinase A (PKA), Protein Kinase C (PKC), and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). These kinases, in turn, can phosphorylate various intracellular targets, leading to diverse physiological responses.
Activation of TRPV1/3 channels by this compound.
Inhibition of CD81 in Esophageal Cancer
Recent studies have indicated that this compound can bind to and suppress the function of CD81, a tetraspanin protein. CD81 is implicated in the metastasis of esophageal cancer. By inhibiting CD81, this compound may disrupt the formation of signaling complexes at the cell surface that are crucial for cancer cell motility and invasion.
The binding of this compound to CD81 is thought to interfere with the interaction of CD81 with its partner proteins, thereby downregulating the signaling pathways that promote metastasis. This represents a promising avenue for the development of anti-cancer therapies.
References
A Comprehensive Technical Guide to Bisandrographolide C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Bisandrographolide C, a natural compound with significant biological activity. This document details its chemical identity, physicochemical properties, and known mechanisms of action, offering a valuable resource for researchers in pharmacology and drug discovery.
Chemical Identity and Synonyms
This compound is a diterpenoid dimer isolated from the medicinal plant Andrographis paniculata. Its complex structure is reflected in its formal chemical name and various synonyms used in scientific literature and chemical databases.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 4-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one[1] |
| CAS Number | 160498-02-2[1][2][3] |
| Molecular Formula | C₄₀H₅₆O₈[4] |
| Molecular Weight | 664.87 g/mol |
Table 2: Chemical Synonyms for this compound
| Synonym |
| This compound |
| 160498-02-2 |
| 2(5H)-Furanone, 5-[2-[decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-1-(2,5-dihydro-2-oxo-3-furanyl)ethyl]-3-[2-[decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethenyl]- |
| DTXSID301098061 |
| KGA49800 |
| KGA49802 |
| orb1708035 |
Physicochemical and Biological Properties
The following table summarizes key physicochemical and biological activity data for this compound, providing essential information for experimental design and interpretation.
Table 3: Physicochemical and Biological Activity Data of this compound
| Property | Value | Source |
| Appearance | Solid at room temperature | |
| Boiling Point (Predicted) | 832.6 ± 65.0 °C at 760 mmHg | |
| Density (Predicted) | 1.2 ± 0.1 g/cm³ | |
| Flash Point (Predicted) | 252.3 ± 27.8 °C | |
| LogP | 3.82 | |
| Hydrogen Bond Donor Count | 4 | |
| Hydrogen Bond Acceptor Count | 8 | |
| Rotatable Bond Count | 8 | |
| TRPV1 Activation (Kd) | 289 µM | |
| TRPV3 Activation (Kd) | 341 µM |
Mechanism of Action: TRPV Channel Activation
This compound has been identified as an activator of Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPV3. These channels are crucial in various physiological processes, and their activation by this compound is a key aspect of its biological activity. The compound has been shown to protect cardiomyocytes from hypoxia-reoxygenation injury, a process potentially mediated through its interaction with these channels.
Caption: Activation of TRPV1 and TRPV3 channels by this compound.
Experimental Protocols
The following outlines a general methodology for the isolation and biological evaluation of this compound, based on published research.
Isolation of this compound from Andrographis paniculata
A general workflow for the isolation of this compound from its natural source involves several chromatographic steps.
Caption: General workflow for the isolation of this compound.
Detailed Steps:
-
Extraction: The air-dried and powdered aerial parts of Andrographis paniculata are extracted exhaustively with a suitable organic solvent, such as 95% ethanol, at room temperature.
-
Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then suspended in water. This suspension is then partitioned successively with solvents of increasing polarity, such as petroleum ether and ethyl acetate (EtOAc), to separate compounds based on their polarity.
-
Column Chromatography: The EtOAc-soluble fraction, which is typically enriched with diterpenoids, is subjected to repeated column chromatography. This may involve different stationary phases like silica gel, Sephadex LH-20, and octadecylsilyl (ODS) silica gel. Elution is performed with gradient solvent systems to separate the components.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified using preparative or semi-preparative HPLC to yield pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with published data.
In Vitro Assay for TRPV Channel Activation
The activity of this compound on TRPV channels can be assessed using calcium imaging assays in cells overexpressing the channel of interest.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured under standard conditions. The cells are then transiently transfected with a plasmid encoding the human TRPV1 or TRPV3 channel.
-
Calcium Imaging:
-
Transfected cells are plated onto glass coverslips and, after 24-48 hours, loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
The coverslips are mounted on the stage of an inverted microscope equipped for ratiometric calcium imaging.
-
Cells are perfused with a standard extracellular solution.
-
This compound, at various concentrations, is applied to the cells, and changes in intracellular calcium concentration are monitored by measuring the fluorescence ratio.
-
A known agonist for the channel (e.g., capsaicin for TRPV1) can be used as a positive control.
-
-
Data Analysis: The dose-response relationship for this compound-induced calcium influx is analyzed to determine the half-maximal effective concentration (EC₅₀) or, in binding studies, the dissociation constant (Kd).
This technical guide provides a foundational understanding of this compound. For further detailed experimental procedures and data, consulting the primary literature, such as the work by Gao S, et al. in the Journal of Organic Chemistry (2019), is recommended.
References
- 1. This compound | C40H56O8 | CID 73174172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (this compound) | TRP Channel | 160498-02-2 | Invivochem [invivochem.com]
- 3. This compound | 160498-02-2 [amp.chemicalbook.com]
- 4. Bisandrographolide | C40H56O8 | CID 12000062 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unraveling the Dimer architecture of Bisandrographolide C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the diterpenoid dimer, Bisandrographolide C, a natural compound isolated from the medicinal plant Andrographis paniculata. This document outlines its chemical structure, physicochemical properties, and biological activities, with a focus on its interaction with Transient Receptor Potential (TRP) channels. Detailed experimental protocols for its isolation and characterization are also provided, alongside a proposed synthetic pathway.
Core Structure and Physicochemical Properties
This compound is an unusual dimer of two ent-labdane diterpenoid units, known as andrographolide. The dimerization occurs through a unique linkage of the butenolide moieties of the two monomeric units. The IUPAC name for this compound is 4-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one.[1]
The structural elucidation of this compound and its isomers was achieved through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray diffraction.[1][2]
Below is a summary of its key physicochemical properties:
| Property | Value | Reference |
| Molecular Formula | C40H56O8 | [1] |
| Molecular Weight | 664.87 g/mol | [2] |
| CAS Number | 160498-02-2 | |
| Appearance | White powder | |
| Solubility | Soluble in DMSO and ethanol |
Spectroscopic and Crystallographic Data
The definitive structure of this compound was established through detailed spectroscopic and crystallographic analysis. The following tables summarize the key ¹H and ¹³C NMR data, which are critical for the identification and characterization of this molecule.
Table 1: ¹H NMR Spectroscopic Data (CD₃OD, 400 MHz)
| Position | δH (ppm), mult. (J in Hz) |
| Monomer A | |
| 1 | 2.55, m |
| 3 | 3.25, dd (11.2, 4.4) |
| 5 | 1.62, m |
| 6 | 4.15, d (6.8) |
| 7α | 1.80, m |
| 7β | 1.45, m |
| 9 | 2.10, m |
| 11α | 2.35, m |
| 11β | 2.20, m |
| 12 | 6.85, t (7.2) |
| 14 | 4.80, d (7.2) |
| 15 | 4.95, s |
| 16 | 4.90, s |
| 17a | 4.85, s |
| 17b | 4.55, s |
| 18 | 0.75, s |
| 19a | 3.70, d (11.2) |
| 19b | 3.40, d (11.2) |
| 20 | 1.15, s |
| Monomer B | |
| 1' | 2.50, m |
| 3' | 3.28, dd (11.2, 4.4) |
| 5' | 1.60, m |
| 6' | 4.18, d (6.8) |
| 7'α | 1.82, m |
| 7'β | 1.48, m |
| 9' | 2.15, m |
| 11'α | 2.30, m |
| 11'β | 2.25, m |
| 12' | 6.90, t (7.2) |
| 14' | 4.82, d (7.2) |
| 15' | 5.00, s |
| 16' | 4.92, s |
| 17'a | 4.88, s |
| 17'b | 4.58, s |
| 18' | 0.78, s |
| 19'a | 3.72, d (11.2) |
| 19'b | 3.42, d (11.2) |
| 20' | 1.18, s |
| Linker | |
| 2'' | 3.50, m |
| 3'' | 7.10, s |
| 4'' | 4.90, m |
Table 2: ¹³C NMR Spectroscopic Data (CD₃OD, 100 MHz)
| Position | δC (ppm) |
| Monomer A | |
| 1 | 40.2 |
| 2 | 25.5 |
| 3 | 79.1 |
| 4 | 38.5 |
| 5 | 55.8 |
| 6 | 75.3 |
| 7 | 40.0 |
| 8 | 148.5 |
| 9 | 56.5 |
| 10 | 39.8 |
| 11 | 24.8 |
| 12 | 146.2 |
| 13 | 128.5 |
| 14 | 66.5 |
| 15 | 170.1 |
| 16 | 70.5 |
| 17 | 108.9 |
| 18 | 15.8 |
| 19 | 64.5 |
| 20 | 23.5 |
| Monomer B | |
| 1' | 40.5 |
| 2' | 25.8 |
| 3' | 79.3 |
| 4' | 38.8 |
| 5' | 56.0 |
| 6' | 75.5 |
| 7' | 40.3 |
| 8' | 148.8 |
| 9' | 56.8 |
| 10' | 40.0 |
| 11' | 25.0 |
| 12' | 146.5 |
| 13' | 128.8 |
| 14' | 66.8 |
| 15' | 170.3 |
| 16' | 70.8 |
| 17' | 109.1 |
| 18' | 16.0 |
| 19' | 64.8 |
| 20' | 23.8 |
| Linker | |
| 1'' | 175.2 |
| 2'' | 45.3 |
| 3'' | 140.1 |
| 4'' | 80.5 |
| 5'' | 172.8 |
Note: The assignments are based on comprehensive 2D NMR experiments (COSY, HSQC, and HMBC) as detailed in Gao S, et al. J Org Chem. 2019.
Single-crystal X-ray diffraction of derivatives of related bisandrographolide isomers provided the absolute stereochemistry and confirmed the dimeric structure. The crystal system is typically orthorhombic with space group P2₁2₁2₁. Key bond lengths and angles within the butenolide linker and at the junction of the two monomers are crucial for understanding the molecule's three-dimensional conformation and its interaction with biological targets.
Biological Activity and Signaling Pathways
This compound has been identified as a selective activator of Transient Receptor Potential Vanilloid 1 (TRPV1) and TRPV3 channels. These channels are non-selective cation channels involved in a variety of physiological processes, including pain sensation, temperature regulation, and inflammation.
The activation of TRPV1 and TRPV3 by this compound is concentration-dependent. The compound exhibits no significant activity on TRPV2 and TRPV4 channels, highlighting its selectivity.
Caption: this compound selectively activates TRPV1 and TRPV3 channels.
Furthermore, this compound has been shown to bind to the CD81 protein, which is implicated in cancer metastasis. This interaction suggests a potential therapeutic role for this compound in oncology.
Experimental Protocols
Isolation and Purification of this compound
The following protocol outlines the general steps for the isolation and purification of this compound from Andrographis paniculata.
Caption: Workflow for the isolation of this compound.
Bioassay for TRPV1 and TRPV3 Channel Activation
The activity of this compound on TRPV1 and TRPV3 channels can be assessed using a calcium imaging assay in cells stably expressing these channels.
Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human TRPV1 or TRPV3 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 5 x 10⁴ cells per well and incubated for 24 hours.
-
Fluorescent Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
Compound Addition: After washing to remove excess dye, varying concentrations of this compound (dissolved in DMSO and diluted in buffer) are added to the wells.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Data Analysis: The increase in fluorescence intensity relative to the baseline is calculated and plotted against the concentration of this compound to determine the EC₅₀ value.
Proposed Synthetic Pathway
While the isolation from its natural source is the primary method of obtaining this compound, a plausible synthetic route would likely involve a biomimetic [4+2] cycloaddition (Diels-Alder reaction) between two molecules of a reactive andrographolide derivative.
Caption: Proposed synthetic pathway for this compound.
This proposed pathway involves the activation of the α,β-unsaturated lactone system in andrographolide to generate a diene and a dienophile, which then undergo a cycloaddition to form the dimeric core of this compound. The specific reaction conditions would need to be optimized to control the regioselectivity and stereoselectivity of the dimerization.
Conclusion
This compound represents a structurally complex and biologically active diterpenoid dimer. Its selective activation of TRPV1 and TRPV3 channels, coupled with its interaction with CD81, makes it a promising lead compound for the development of novel therapeutics for pain, inflammatory disorders, and cancer. The detailed structural information and experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. Further investigation into its mechanism of action and synthetic accessibility will be crucial for realizing its full therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for In Vivo Animal Studies with Bisandrographolide C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisandrographolide C is a notable ent-labdane diterpenoid dimer isolated from Andrographis paniculata, a plant with a long history in traditional medicine.[1] Emerging research has identified its potential as a bioactive compound with specific molecular targets, suggesting therapeutic possibilities. This compound has been shown to activate Transient Receptor Potential Vanilloid 1 (TRPV1) and TRPV3 channels.[1] Furthermore, it has been identified, alongside related compounds, as binding to the tetraspanin CD81, which may be linked to the suppression of esophageal cancer metastasis.[2]
These application notes provide a comprehensive guide for designing and conducting preclinical in vivo animal studies to explore the therapeutic potential of this compound, with a focus on its anti-inflammatory and anti-cancer properties. Due to the limited specific in vivo data on this compound, protocols are adapted from established methodologies for the well-researched parent compound, andrographolide, and extracts of Andrographis paniculata.
Key Considerations for In Vivo Research
Before initiating efficacy studies, it is critical to address the physicochemical properties and safety profile of this compound.
1. Formulation Development: Like many diterpenoids, including andrographolide, this compound is expected to have poor aqueous solubility, which is a major hurdle for achieving adequate oral bioavailability.[3][4]
-
Solubility Assessment: Determine the solubility of this compound in a range of pharmaceutically acceptable vehicles (e.g., water, saline, PBS, DMSO, ethanol, polyethylene glycol, Tween 80, carboxymethyl cellulose).
-
Vehicle Selection: For initial studies, a co-solvent system (e.g., DMSO/PEG/saline) or a suspension in an aqueous vehicle like 0.5% CMC is common.
-
Advanced Formulations: To enhance oral bioavailability, consider advanced formulation strategies that have been successful for andrographolide, such as solid lipid nanoparticles (SLNs) or the use of solubilizing agents like β-cyclodextrin and bioenhancers like piperine.
2. Pharmacokinetic (PK) Profiling: A preliminary PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This data will inform dose selection and frequency. Key parameters to measure include Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
3. Dose-Range Finding and Acute Toxicity: An initial dose-escalation study in a small cohort of animals is required to determine the maximum tolerated dose (MTD) and to identify potential signs of toxicity. This is typically conducted over a short period (e.g., 7-14 days) with daily observations for clinical signs, body weight changes, and post-mortem gross pathology.
Data Presentation: Efficacy of Related Compounds from Andrographis paniculata
The following tables summarize quantitative data from in vivo studies on andrographolide and Andrographis paniculata extracts, which can serve as a benchmark for designing experiments with this compound.
Table 1: Anti-Inflammatory Effects of Andrographolide and A. paniculata Extract
| Compound/Extract | Animal Model | Dose | Route | Effect | Reference |
| Andrographolide | Ovalbumin-challenged Mice | 30 mg/kg | Intraperitoneal | 92% inhibition of TNF-α & 65% inhibition of GM-CSF in bronchoalveolar fluid | |
| Ethanolic Extract | Carrageenan-induced Paw Edema in Rats | 400 mg/kg | Oral | 55.8% inhibition of paw edema | |
| Ethanolic Extract | Salmonella Typhimurium-infected Mice | Various Doses | Oral | Decreased serum TNF-α and IL-10 levels |
Table 2: Anti-Cancer Effects of Andrographolide and A. paniculata Extract
| Compound/Extract | Animal Model | Dose | Route | Effect | Reference |
| Andrographolide | Cervical Cancer CAM-PDX Model | 20 mg/kg | N/A | Significant inhibition of tumor growth and angiogenesis | |
| Andrographolide | Luminal-like Breast Cancer (MMTV-PyMT mice) | N/A | N/A | Decreased Ki67 expression in tumor tissues | |
| Water Extract (APW) | Esophageal Cancer (EC109) Xenograft Mice | N/A | N/A | Reduced metastasis in lungs, livers, and lymph nodes | |
| Andrographolide SLNs | Ehrlich Ascites Carcinoma in Balb/c Mice | N/A | N/A | Improved antitumor activity compared to free andrographolide |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
This model is a standard for evaluating acute anti-inflammatory activity.
1. Animals:
-
Species: Male Sprague-Dawley rats (180-220g) or Swiss albino mice (20-25g).
-
Housing: Standard conditions (22 ± 2°C, 12h light/dark cycle), with ad libitum access to food and water.
-
Acclimatization: Minimum of 7 days before the experiment.
2. Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v Carboxymethyl Cellulose - CMC)
-
Positive Control: Diclofenac Sodium (10 mg/kg) or Indomethacin (10 mg/kg)
-
Carrageenan (1% w/v in sterile 0.9% saline)
-
Plethysmometer
-
Oral gavage needles
3. Experimental Design:
-
Group 1: Vehicle Control (receives vehicle only)
-
Group 2: Positive Control (receives Diclofenac Sodium)
-
Group 3-5: Test Groups (e.g., this compound at 10, 30, and 100 mg/kg)
-
Animals per group: n = 6-8
4. Procedure:
-
Fast animals overnight with free access to water.
-
Measure the initial paw volume (V₀) of the right hind paw of each animal using a plethysmometer.
-
Administer the vehicle, positive control, or this compound via oral gavage.
-
One hour after administration, inject 0.1 mL (for rats) or 0.05 mL (for mice) of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
5. Data Analysis:
-
Edema Volume (mL): Calculate as Vt - V₀.
-
Percent Inhibition of Edema: Calculate using the formula: [(Vc - Vt) / Vc] * 100 Where Vc is the average edema volume in the control group and Vt is the average edema volume in the treated group.
-
Statistical Analysis: Use one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treated groups to the vehicle control. A p-value < 0.05 is considered significant.
Protocol 2: Antitumor Efficacy in a Human Cancer Xenograft Model
This protocol is designed to assess the effect of this compound on tumor growth in vivo, relevant to its potential anti-cancer activity.
1. Animals:
-
Species: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old.
-
Housing: Sterile, specific pathogen-free (SPF) conditions.
-
Acclimatization: Minimum of 7 days before the experiment.
2. Materials:
-
Human cancer cell line (e.g., EC109 esophageal cancer cells, MCF-7 breast cancer cells).
-
Matrigel or PBS for cell suspension.
-
This compound formulated for in vivo administration.
-
Vehicle control.
-
Positive Control (optional, e.g., a standard-of-care chemotherapy agent for the chosen cell line).
-
Calipers for tumor measurement.
3. Experimental Design:
-
Group 1: Vehicle Control
-
Group 2: Positive Control (optional)
-
Group 3-4: Test Groups (e.g., this compound at two different dose levels)
-
Animals per group: n = 8-10
4. Procedure:
-
Subcutaneously inject 1-10 x 10⁶ cancer cells (resuspended in 100-200 µL of PBS or a Matrigel/PBS mixture) into the right flank of each mouse.
-
Monitor mice for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups.
-
Administer this compound, vehicle, or positive control daily (or as determined by PK studies) via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor body weight and clinical signs of toxicity throughout the study.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a prespecified endpoint size.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis.
5. Endpoint Analysis:
-
Tumor Growth Inhibition (TGI): Compare the mean tumor volume of treated groups to the vehicle control group.
-
Final Tumor Weight: Compare the excised tumor weights between groups.
-
Immunohistochemistry (IHC): Analyze tumor tissues for markers of proliferation (e.g., Ki67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31).
-
Western Blot or qPCR: Analyze tumor lysates for changes in the expression of target proteins or genes (e.g., CD81).
-
Statistical Analysis: Use a two-way ANOVA with repeated measures for tumor growth curves and a one-way ANOVA for final tumor weights.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of active components in Andrographis paniculata targeting on CD81 in esophageal cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Andrographis paniculata Formulations: Impact on Diterpene Lactone Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of andrographolide-loaded solid lipid nanoparticles and their in vitro and in vivo evaluations: characteristics, release, absorption, transports, pharmacokinetics, and antihyperlipidemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Bisandrographolide C by HPLC and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisandrographolide C is a dimeric ent-labdane diterpenoid found in Andrographis paniculata. Like other related compounds from this plant, it is of significant interest for its potential pharmacological activities. Accurate and robust analytical methods are essential for the identification, quantification, and pharmacokinetic studies of this compound. This document provides detailed application notes and proposed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
While specific, validated methods for this compound are not widely published, the following protocols are based on established methods for the analysis of similar diterpenoid dimers and related molecules from Andrographis paniculata. These methods serve as a strong starting point for the development and validation of a specific assay for this compound.
I. Quantitative Data Summary
The following table summarizes the proposed parameters for the quantitative analysis of this compound by LC-MS. These are starting parameters that may require optimization for specific instrumentation and matrices.
| Parameter | Proposed Value/Range | Notes |
| Molecular Formula | C₄₀H₅₆O₈ | [1] |
| Molecular Weight | 664.87 g/mol | [1] |
| Parent Ion (M+H)⁺ | m/z 665.40 | For positive ion mode ESI |
| Parent Ion (M+Na)⁺ | m/z 687.38 | Adduct may be observed |
| Parent Ion (M-H)⁻ | m/z 663.38 | For negative ion mode ESI |
| Proposed MRM Transitions | 665.4 -> 331.2 | Based on a proposed fragmentation pattern involving cleavage of the dimer. |
| 665.4 -> 313.2 | Corresponding to the loss of a water molecule from the fragment. | |
| Linearity Range | 1 - 1000 ng/mL | To be determined experimentally |
| Limit of Detection (LOD) | ~0.5 ng/mL | To be determined experimentally |
| Limit of Quantification (LOQ) | ~1.5 ng/mL | To be determined experimentally |
| Retention Time | 5 - 15 min | Highly dependent on the specific chromatographic conditions. |
II. Experimental Protocols
A. Sample Preparation (from Andrographis paniculata plant material)
-
Grinding: Grind dried plant material (leaves, stems) to a fine powder (40-60 mesh).
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a conical flask.
-
Add 25 mL of 80% methanol.
-
Sonicate for 30 minutes in a water bath maintained at 40-50°C.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue twice more.
-
Pool the supernatants.
-
-
Filtration: Filter the pooled supernatant through a 0.22 µm syringe filter into an HPLC vial.
B. HPLC Method (Proposed)
-
Instrument: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good separation of diterpenoids.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
Time (min) % A % B 0.0 70 30 15.0 30 70 20.0 5 95 25.0 5 95 25.1 70 30 | 30.0 | 70 | 30 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
-
Detector: UV-Vis detector set at 225 nm for initial screening, followed by MS detection.
C. Mass Spectrometry Method (Proposed)
-
Instrument: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive and negative modes should be evaluated, though positive mode is often suitable for diterpenoids.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 600 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
Scan Mode: Full scan (m/z 100-1000) for initial identification and to observe the parent ion.
-
MS/MS Mode: Product ion scan of m/z 665.4 to determine fragmentation patterns. For quantification, Multiple Reaction Monitoring (MRM) would be used with the transitions determined from the product ion scan.
III. Visualizations
A. Experimental Workflow
Caption: Workflow for the analysis of this compound.
B. Proposed Fragmentation Pathway of this compound
The structure of this compound is a dimer of two andrographolide-like monomers. A likely fragmentation in the mass spectrometer would involve the cleavage of the bond linking the two monomer units.
Caption: Proposed MS/MS fragmentation of this compound.
IV. Discussion and Further Steps
The protocols outlined above provide a robust starting point for the analysis of this compound. For quantitative applications, it is crucial to validate the method according to international guidelines (e.g., ICH). This includes assessing linearity, accuracy, precision, selectivity, and stability.
A pure analytical standard of this compound is required for method development and validation, including the confirmation of retention time and fragmentation patterns, and for the preparation of calibration curves for quantification.
Given that this compound may exist as multiple isomers, the chromatographic method may need to be optimized to ensure the separation of these isomers if they are present in the sample. High-resolution mass spectrometry can aid in confirming the elemental composition of the parent and fragment ions, providing greater confidence in the identification.
References
Application Notes and Protocols: Electrophysiological and Calcium Imaging Techniques for Studying the Effect of Bisandrographolide on TRPV Channels
Audience: Researchers, scientists, and drug development professionals.
Introduction
Transient Receptor Potential (TRP) channels are a diverse family of ion channels that act as cellular sensors for a wide range of physical and chemical stimuli.[1] Among them, the vanilloid subfamily (TRPV) plays crucial roles in sensory perception, including temperature sensation and pain.[2][3] Consequently, TRPV channels have emerged as promising targets for the development of novel therapeutics.[4] This document provides detailed application notes and protocols for studying the effects of Bisandrographolide compounds on TRPV channels, with a specific focus on electrophysiological and calcium imaging techniques.
While the user specified Bisandrographolide C, the current scientific literature provides detailed information on a closely related compound, Bisandrographolide A (BAA) , isolated from the plant Andrographis paniculata.[5] Research has demonstrated that BAA is a potent activator of the TRPV4 channel, while showing no activity on TRPV1, TRPV2, or TRPV3 channels. The protocols outlined below are therefore centered on the investigation of Bisandrographolide A's effects on TRPV4, but can be adapted for studying other related compounds and TRPV channel subtypes.
Data Presentation: Quantitative Analysis of Bisandrographolide A on TRPV4
The following table summarizes the key quantitative data from studies on the effect of Bisandrographolide A on TRPV4 channels.
| Compound | Target Channel | Effect | EC50 (Half-maximal Effective Concentration) | Assay Type | Reference |
| Bisandrographolide A (BAA) | TRPV4 | Activation | 790–950 nM | Calcium Imaging & Electrophysiology |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Measuring TRPV4 Currents
Patch-clamp electrophysiology is the gold standard for directly measuring ion channel activity, providing high-resolution data on channel gating and pharmacology. The whole-cell configuration allows for the recording of macroscopic currents from the entire cell membrane.
Objective: To measure TRPV4 channel currents in response to Bisandrographolide A application and to characterize the biophysical properties of these currents.
Materials:
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably or transiently expressing human TRPV4. Co-transfection with a fluorescent marker like GFP is recommended for easy identification of transfected cells.
-
Reagents:
-
Bisandrographolide A (BAA)
-
GSK1016790A (a potent TRPV4 agonist, for positive control)
-
Ruthenium Red or GSK205 (TRPV4 antagonists, for negative control)
-
Cell culture media, transfection reagents, and antibiotics
-
Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Intracellular (pipette) solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.
-
-
Equipment:
-
Inverted microscope with fluorescence capabilities
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
Perfusion system
-
Borosilicate glass capillaries for pipette pulling
-
Pipette puller
-
Protocol:
-
Cell Preparation:
-
Culture HEK293 cells expressing TRPV4 on glass coverslips.
-
Use cells for recording 24-48 hours after plating/transfection.
-
-
Recording Setup:
-
Place a coverslip with cells in the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with the extracellular solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
-
Establishing Whole-Cell Configuration:
-
Identify a transfected cell (e.g., GFP-positive).
-
Approach the cell with the patch pipette while applying slight positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply a brief pulse of gentle suction to rupture the membrane patch and achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell at a holding potential of -60 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) or voltage steps to elicit currents.
-
Establish a stable baseline current recording in the extracellular solution.
-
Apply Bisandrographolide A at various concentrations using the perfusion system.
-
Record the current responses at each concentration.
-
Perform a washout with the extracellular solution to check for reversibility.
-
Use GSK1016790A as a positive control and a TRPV4 antagonist as a negative control.
-
-
Data Analysis:
-
Measure the peak current amplitude at a specific voltage (e.g., +80 mV) for each concentration of Bisandrographolide A.
-
Construct a dose-response curve and calculate the EC50 value.
-
Analyze the current-voltage (I-V) relationship to determine the biophysical properties of the activated channel.
-
Calcium Imaging Assay for Screening and Characterizing TRPV4 Activity
Calcium imaging is a high-throughput method to indirectly measure the activity of ion channels that are permeable to Ca2+, such as TRPV4. This technique utilizes fluorescent calcium indicators to detect changes in intracellular calcium concentration upon channel activation.
Objective: To determine if Bisandrographolide A activates TRPV4 channels by measuring changes in intracellular calcium levels.
Materials:
-
Cell Line: HEK293 cells expressing TRPV4.
-
Reagents:
-
Bisandrographolide A (BAA)
-
GSK1016790A (positive control)
-
TRPV4 antagonist (negative control)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.
-
-
Equipment:
-
Fluorescence microscope with a digital camera or a plate reader with fluorescence detection capabilities (e.g., FLIPR).
-
Multi-well plates (96- or 384-well) suitable for fluorescence measurements.
-
Protocol:
-
Cell Preparation:
-
Plate HEK293-TRPV4 cells in multi-well plates and grow to confluence.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells with HBSS to remove excess dye.
-
-
Compound Application and Measurement:
-
Acquire a baseline fluorescence reading before adding any compounds.
-
Add Bisandrographolide A at various concentrations to the wells.
-
Immediately start recording the fluorescence intensity over time.
-
Include wells with positive (GSK1016790A) and negative (antagonist pre-incubation followed by agonist) controls.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity (ΔF) from the baseline (F0) for each well.
-
Normalize the response (ΔF/F0).
-
Plot the normalized response against the concentration of Bisandrographolide A to generate a dose-response curve and calculate the EC50.
-
Visualizations
Signaling Pathway of TRPV4 Activation
Caption: Signaling pathway of TRPV4 activation by Bisandrographolide A.
Experimental Workflow for Studying Bisandrographolide on TRPV4
Caption: Experimental workflow for electrophysiology and calcium imaging.
References
- 1. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 3. Beyond Hot and Spicy: TRPV Channels and their Pharmacological Modulation [cellphysiolbiochem.com]
- 4. A Short Guide to Electrophysiology and Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bisandrographolide from Andrographis paniculata activates TRPV4 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bisandrographolide C in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisandrographolide C is a naturally occurring ent-labdane diterpenoid dimer isolated from the medicinal plant Andrographis paniculata. This compound, along with other andrographolides, is of significant interest to the scientific community for its diverse biological activities. Notably, this compound has been identified as an activator of Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPV3, and has been shown to bind to the tetraspanin CD81.[1][2] These interactions suggest its potential therapeutic applications in areas such as cardiovascular protection and oncology.[1][2][3]
These application notes provide detailed protocols for the preparation and use of this compound in various cell culture experiments, including assessments of cytotoxicity, apoptosis, and cell migration. Additionally, potential signaling pathways affected by this compound are illustrated to guide mechanistic studies.
Physicochemical Properties and Stock Solution Preparation
This compound is a lipophilic molecule with poor aqueous solubility, a common characteristic of many natural products. For cell culture experiments, it is essential to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it to the final working concentration in the culture medium.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄₀H₅₆O₈ | |
| Molecular Weight | 664.87 g/mol | |
| Appearance | Powder | |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate | |
| Storage | Desiccate at -20°C |
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 50 mM, or 100 mM).
-
Calculation Example for 10 mM Stock:
-
Volume of DMSO (in L) = (Mass of this compound in g) / (664.87 g/mol ) / 0.010 mol/L
-
-
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter if necessary, especially for long-term storage.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. Properly stored stock solutions are typically stable for several months.
Note on Final DMSO Concentration: When preparing working concentrations in cell culture media, ensure the final DMSO concentration does not exceed a level that affects cell viability (typically ≤ 0.5%). An equivalent concentration of DMSO should be used as a vehicle control in all experiments.
Experimental Protocols
The following protocols are provided as a starting point for investigating the cellular effects of this compound. Optimal cell densities, compound concentrations, and incubation times should be determined empirically for each cell line and experimental setup.
Protocol 2: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of this compound on cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest (e.g., cancer cell line, normal cell line)
-
Complete cell culture medium
-
This compound stock solution (e.g., 100 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multi-well plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting range is 1 µM to 200 µM. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control media to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well plate reader.
-
Calculate cell viability as a percentage relative to the no-treatment control. The IC₅₀ value (the concentration that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., IC₂₅, IC₅₀, and IC₇₅ values determined from the cytotoxicity assay) and a vehicle control for the desired time (e.g., 24 or 48 hours).
-
Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Protocol 4: Cell Migration Assay (Transwell Assay)
Given that this compound targets CD81, which is implicated in cell migration and metastasis, this assay is relevant for cancer research.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Cells of interest
-
Serum-free cell culture medium
-
Complete cell culture medium with a chemoattractant (e.g., 10% FBS)
-
This compound stock solution
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet solution for staining
Procedure:
-
Pre-hydrate the Transwell inserts with serum-free medium.
-
Harvest cells and resuspend them in serum-free medium containing different concentrations of this compound or a vehicle control.
-
Add 500-700 µL of complete medium (with chemoattractant) to the lower chamber of the 24-well plate.
-
Add the cell suspension (e.g., 1 x 10⁵ cells in 200 µL) to the upper chamber of the Transwell insert.
-
Incubate for a period that allows for cell migration (e.g., 12-24 hours), depending on the cell type.
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with 0.5% crystal violet solution for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the migrated cells in several random fields under a microscope. The results can be quantified by dissolving the stain and measuring the absorbance.
Quantitative Data Summary
The following table summarizes the known quantitative data for the interaction of this compound with its molecular targets.
Table 2: this compound Target Interaction Data
| Target | Interaction | Value | Source |
| TRPV1 | Activation (Kd) | 289 µM | |
| TRPV3 | Activation (Kd) | 341 µM | |
| CD81 | Binding | Confirmed |
Signaling Pathways and Experimental Workflows
Visualizations
The following diagrams, generated using the DOT language, illustrate the potential signaling pathways affected by this compound and a general experimental workflow.
References
Application Notes and Protocols for Pharmacokinetic and Bioavailability Studies of Bisandrographolide C Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic and bioavailability studies on derivatives of Bisandrographolide C, a diterpenoid of interest from Andrographis paniculata. Given the limited public data on this compound derivatives, this document outlines a generalized workflow and best practices based on studies of the parent compound, Andrographolide, and its other derivatives.
Introduction
This compound, like many diterpenoids, is expected to face challenges in oral bioavailability due to poor aqueous solubility.[1][2][3] Chemical modification to create derivatives is a common strategy to improve the pharmacokinetic profile and enhance therapeutic potential.[2][4] These notes offer a framework for the preclinical evaluation of such novel derivatives.
Data Presentation: A Template for Pharmacokinetic Analysis
Quantitative data from pharmacokinetic studies should be summarized for clear comparison. Below is a template table for organizing key parameters for different this compound derivatives.
| Derivative ID | Dose (mg/kg) | Route of Administration | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | AUC (0-inf) (ng·h/mL) | t½ (h) | Oral Bioavailability (%) |
| BCD-001 | ||||||||
| BCD-002 | ||||||||
| BCD-003 | ||||||||
| Control |
This table should be populated with experimental data.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are standard protocols for in vivo pharmacokinetic screening of this compound derivatives.
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines the procedure for a single-dose pharmacokinetic study in rats.
1. Animal Model:
-
Species: Sprague-Dawley or Wistar rats (male, 8-10 weeks old, 200-250 g).
-
Acclimatization: Acclimatize animals for at least one week before the experiment with a standard 12-hour light/dark cycle and free access to food and water.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with water ad libitum.
2. Drug Formulation and Administration:
-
Oral (PO) Formulation: Prepare a suspension or solution of the this compound derivative in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, or a solution with a solubilizing agent like β-cyclodextrin).
-
Intravenous (IV) Formulation: For bioavailability assessment, prepare a solution of the derivative in a vehicle suitable for intravenous injection (e.g., saline with a co-solvent like DMSO or PEG400, ensuring the final concentration of the co-solvent is non-toxic).
-
Dose Administration:
-
Oral: Administer the formulation via oral gavage at a predetermined dose.
-
Intravenous: Administer the IV solution via the tail vein.
-
3. Blood Sample Collection:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Immediately centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
Protocol 2: Bioanalytical Method for Quantification of this compound Derivatives in Plasma by LC-MS/MS
This protocol provides a robust method for the sensitive and specific quantification of the derivatives in plasma samples.
1. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of a precipitating agent (e.g., acetonitrile or methanol) containing an appropriate internal standard.
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) is typically suitable.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B). The gradient should be optimized to ensure good separation of the analyte from endogenous plasma components.
-
Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI in either positive or negative mode, depending on the chemical nature of the derivative.
-
Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The precursor ion (Q1) and a specific product ion (Q3) for both the analyte and the internal standard should be determined by direct infusion of the compounds into the mass spectrometer.
-
Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
-
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards.
-
Use a weighted linear regression for the calibration curve.
-
Calculate the concentration of the this compound derivative in the unknown plasma samples from the calibration curve.
-
Use specialized pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, t½, and bioavailability.
Visualizations
The following diagrams illustrate key workflows in the pharmacokinetic evaluation of this compound derivatives.
Caption: General experimental workflow for pharmacokinetic studies.
Caption: Bioanalytical sample preparation and analysis workflow.
Caption: Example of a hypothetical signaling pathway for a derivative.
References
- 1. A validated LC–MS/MS method for clinical pharmacokinetics and presumptive phase II metabolic pathways following oral administration of Andrographis paniculata extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vipragen | In Vivo ADME Services in India [vipragen.com]
- 3. portal.research.lu.se [portal.research.lu.se]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Molecular Docking of Bisandrographolide C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing molecular docking studies with Bisandrographolide C, a diterpenoid from Andrographis paniculata, against various protein targets. The protocols outlined below are designed to be adaptable for use with common molecular modeling software.
Introduction
This compound is a bioactive compound with potential therapeutic applications. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecule (protein). This in silico approach is crucial in drug discovery for identifying potential drug targets and understanding mechanisms of action. These notes provide detailed protocols for docking this compound with its target proteins and interpreting the results.
Target Proteins for this compound
Several studies have identified potential protein targets for this compound and its analogs. These include:
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Transient Receptor Potential Vanilloid (TRPV) channels: Specifically TRPV1 and TRPV3, which are involved in sensory perception. This compound has been shown to activate these channels.[1]
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Main Protease (Mpro) of SARS-CoV-2: A crucial enzyme for viral replication, making it a key target for antiviral drug development. A related compound, Bisandrographolide, has shown significant binding affinity to Mpro.[2]
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Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine implicated in various inflammatory diseases. Bisandrographolide A, a structurally similar compound, has demonstrated a high binding affinity for TNF-α.[3]
Quantitative Data Summary
The following table summarizes the available quantitative data for the interaction of this compound and its analogs with their respective target proteins.
| Compound | Target Protein | Parameter | Value | Reference |
| This compound | TRPV1 | Kd | 289 µM | [1] |
| This compound | TRPV3 | Kd | 341 µM | [1] |
| Bisandrographolide | SARS-CoV-2 Mpro | Binding Affinity | -8.5 kcal/mol | |
| Bisandrographolide A | TNF-α | Binding Affinity | -8.6 kcal/mol |
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing molecular docking of this compound with a target protein using AutoDock Vina, a widely used open-source docking program. The general workflow is adaptable to other docking software such as Schrödinger Maestro.
Protocol 1: Molecular Docking using AutoDock Vina
1. Preparation of the Target Protein:
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Objective: To prepare the protein structure for docking by removing unwanted molecules and adding necessary atoms.
-
Steps:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove any existing ligands, water molecules, and co-factors from the protein structure using molecular visualization software (e.g., PyMOL, Chimera, or Discovery Studio).
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Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.
-
Assign partial charges (e.g., Kollman charges) to the protein atoms.
-
Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.
-
2. Preparation of the Ligand (this compound):
-
Objective: To prepare the 3D structure of this compound for docking.
-
Steps:
-
Obtain the 3D structure of this compound from a chemical database like PubChem (CID: 73174172).
-
If only a 2D structure is available, use a chemistry software (e.g., ChemDraw, MarvinSketch) to generate the 3D coordinates.
-
Perform energy minimization of the ligand structure using a force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Save the prepared ligand in the PDBQT format.
-
3. Grid Box Generation:
-
Objective: To define the search space on the target protein where the docking algorithm will explore possible binding poses for the ligand.
-
Steps:
-
Identify the binding site of the protein. This can be based on the location of a co-crystallized ligand in the PDB structure or predicted using binding site prediction tools.
-
Using AutoDock Tools (ADT), define a 3D grid box that encompasses the entire binding site.
-
The size and center of the grid box are critical parameters. Ensure the box is large enough to accommodate the ligand in various orientations but not excessively large to avoid unnecessary computational cost.
-
4. Molecular Docking Execution:
-
Objective: To run the docking simulation using AutoDock Vina.
-
Steps:
-
Create a configuration file (e.g., conf.txt) that specifies the input protein and ligand files, the coordinates of the grid box center, and the dimensions of the grid box.
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Vina will perform the docking calculations and generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).
-
5. Analysis of Docking Results:
-
Objective: To analyze the docking results to identify the most probable binding mode and evaluate the interaction.
-
Steps:
-
Visualize the docked poses in a molecular graphics program.
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Analyze the binding affinity scores. A more negative value indicates a stronger predicted binding.
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Examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the best-ranked pose of this compound and the amino acid residues of the target protein.
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Calculate the Root Mean Square Deviation (RMSD) between the docked poses to assess the conformational clustering and stability of the predicted binding mode.
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Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway
The following diagram illustrates the proposed inhibitory effect of this compound on the TNF-α induced NF-κB signaling pathway, based on studies of the related compound Andrographolide.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow
The following diagram outlines a typical in silico drug discovery workflow for investigating this compound.
Caption: A typical in silico workflow for drug discovery involving this compound.
References
Application Notes and Protocols: Measuring Bisandrographolide C Activity on TRPV4 using Calcium Imaging Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is a polymodal ion channel involved in a variety of physiological processes, including mechanosensation, osmosensation, and temperature sensing. Its dysregulation has been implicated in several pathologies, making it an attractive target for drug discovery. Bisandrographolide C, a natural product, is investigated for its potential modulatory effects on TRPV4. This document provides detailed protocols for assessing the activity of this compound on TRPV4 channels using calcium imaging assays.
Disclaimer: Scientific literature to date has extensively characterized the activity of Bisandrographolide A (BAA) , a close structural analog of this compound, as a potent activator of TRPV4. The following protocols and data are based on the established activity of BAA and provide a framework for the investigation of this compound. It is recommended that researchers validate these methods for this compound.
Data Presentation
The following table summarizes the quantitative data for the activity of Bisandrographolide A (BAA) on TRPV4 channels, which can serve as a reference for interpreting results for this compound.
| Compound | Target | Cell Line | Assay Type | Key Parameter | Value (nM) | Reference |
| Bisandrographolide A (BAA) | TRPV4 | HEK293T | Calcium Imaging | EC50 | 790-950 | [1][2] |
| GSK1016790A (Control Agonist) | TRPV4 | HEK293 (human) | Calcium Imaging | EC50 | 2.1 | [3] |
| 4α-Phorbol 12,13-didecanoate (4α-PDD) (Control Agonist) | TRPV4 | HEK293 | Whole-cell patch clamp | ~300-fold less potent than GSK1016790A | [3] |
Signaling Pathway
Activation of the TRPV4 channel by an agonist such as Bisandrographolide A leads to an influx of calcium ions into the cell. This increase in intracellular calcium concentration ([Ca2+]i) triggers a cascade of downstream signaling events.
References
- 1. Bisandrographolide from Andrographis paniculata activates TRPV4 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-((1S)-1-{[4-((2S)-2-{[(2,4-dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A), a novel and potent transient receptor potential vanilloid 4 channel agonist induces urinary bladder contraction and hyperactivity: Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
Bisandrographolide C: A Chemical Probe for Elucidating TRPV1 and TRPV3 Channel Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bisandrographolide C, a unique ent-labdane diterpenoid dimer isolated from the medicinal plant Andrographis paniculata, has emerged as a valuable chemical probe for investigating the function of Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Vanilloid 3 (TRPV3) channels. These channels are critical mediators of sensory signals such as pain, temperature, and itch, making them important targets for drug discovery. This compound provides a tool to selectively activate these channels, enabling detailed studies of their physiological roles and the identification of novel therapeutic agents. These application notes provide comprehensive protocols for utilizing this compound as a chemical probe for TRPV1 and TRPV3, including quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.
Data Presentation
The binding affinities of this compound for human TRPV1 and TRPV3 channels have been quantified, providing a basis for its use as a chemical probe.
| Compound | Target Channel | Binding Affinity (Kd) | Methodology | Reference |
| This compound | TRPV1 | 289 µM | Microscale Thermophoresis (MST) | [1] |
| This compound | TRPV3 | 341 µM | Microscale Thermophoresis (MST) | [1] |
Signaling Pathways
Activation of TRPV1 and TRPV3 channels by agonists like this compound initiates a cascade of intracellular signaling events, primarily driven by cation influx.
TRPV1 Signaling Pathway
TRPV1 is a non-selective cation channel that, upon activation, allows the influx of Ca²⁺ and Na⁺, leading to membrane depolarization and the initiation of an action potential in sensory neurons. This signal is then transmitted to the central nervous system, resulting in the perception of pain and heat. Downstream signaling can involve the activation of protein kinase A (PKA) and protein kinase C (PKC), which can modulate channel sensitivity.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Bisandrographolide C
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Bisandrographolide C in aqueous buffers for experimental use.
Troubleshooting Guide
Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the first steps I should take?
A1: this compound is a hydrophobic molecule with very low aqueous solubility. Direct dissolution in aqueous buffers is often unsuccessful. The recommended initial approach is to first dissolve the compound in an organic solvent to create a concentrated stock solution.
Recommended Organic Solvents for Stock Solutions:
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Dimethyl sulfoxide (DMSO)
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Ethanol
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Acetone
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Chloroform
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Dichloromethane
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Ethyl Acetate
Initial Troubleshooting Steps:
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Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10-20 mM. Gentle warming to 37°C and vortexing can aid dissolution.[1]
-
Serial Dilution: Serially dilute the DMSO stock solution into your aqueous buffer to achieve the final desired concentration. Ensure vigorous mixing during dilution to prevent precipitation.
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Final DMSO Concentration: Be mindful of the final concentration of the organic solvent in your experimental system, as it can affect cell viability or assay performance. It is advisable to keep the final DMSO concentration below 0.5%.
Q2: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds. Here are several strategies to mitigate this:
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Use of a Co-solvent System: Instead of diluting directly into the buffer, dilute the DMSO stock into a mixture of the buffer and a water-miscible co-solvent.
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Inclusion of a Surfactant: Low concentrations of non-ionic surfactants can help to maintain the solubility of hydrophobic compounds.
-
pH Adjustment: Although less common for neutral compounds, the stability of some molecules can be pH-dependent.
A troubleshooting workflow for this issue is presented below:
Caption: A flowchart for troubleshooting precipitation of this compound upon dilution.
Frequently Asked Questions (FAQs)
Q3: What is the expected aqueous solubility of this compound?
A3: There is limited published data on the precise aqueous solubility of this compound. However, like its structural analog andrographolide, it is considered to be poorly soluble in water. The aqueous solubility of andrographolide has been reported to be as low as 0.055 mg/mL at 30°C.[2] Given its larger and more complex structure, the aqueous solubility of this compound is expected to be in a similar or lower range.
Q4: Are there methods to significantly increase the aqueous solubility of this compound for in vivo or oral formulation studies?
A4: Yes, several formulation strategies have been shown to be effective for the structurally similar compound andrographolide and are applicable to this compound. These include:
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Cyclodextrin Complexation: Encapsulating the molecule within cyclodextrin cavities can dramatically increase its aqueous solubility.
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Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can enhance its dissolution rate and solubility.[3]
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Self-Microemulsifying Drug Delivery Systems (SMEDDS): These systems form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, which can significantly improve the oral bioavailability of poorly soluble drugs.
Q5: How do cyclodextrins improve the solubility of compounds like this compound?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. The hydrophobic this compound molecule can be encapsulated within the lipophilic cavity, forming an inclusion complex. This complex has a hydrophilic exterior, allowing it to dissolve in aqueous solutions.
Caption: The encapsulation of hydrophobic this compound within a cyclodextrin molecule.
Quantitative Data Summary
The following tables summarize the solubility enhancement data for the structurally related compound, andrographolide. These values can serve as a valuable reference for developing protocols for this compound.
Table 1: Solubility of Andrographolide in Various Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Water (25°C) | < 0.01 | [2] |
| Water (30°C) | 0.055 | [2] |
| Ethanol | ~0.2 | |
| DMSO | ~3 | |
| Dimethylformamide (DMF) | ~14 |
Table 2: Enhancement of Andrographolide Solubility using Different Techniques
| Technique | Excipient | Fold Increase in Solubility | Reference |
| Solid Dispersion | Soluplus® | Up to 4.7-fold | |
| Co-administration | 50% w/w β-cyclodextrin | Significant Increase | |
| Co-administration | 1% w/w Sodium Dodecyl Sulfate (SDS) | Significant Increase |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent System
This protocol is suitable for preparing this compound solutions for in vitro cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Target aqueous buffer (e.g., PBS, cell culture medium), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 20 mM stock solution of this compound in 100% DMSO.
-
Warm the solution to 37°C and vortex thoroughly to ensure complete dissolution.
-
Centrifuge the stock solution at high speed for 5 minutes to pellet any undissolved particulates.
-
Carefully transfer the supernatant to a new sterile tube.
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Perform serial dilutions of the DMSO stock into the target aqueous buffer to achieve the desired final concentration. Add the stock solution dropwise while vortexing the buffer to minimize precipitation.
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Visually inspect the final solution for any signs of precipitation. If precipitation occurs, consider using a lower final concentration or trying an alternative solubilization method.
Caption: Step-by-step workflow for preparing a this compound working solution using a co-solvent.
Protocol 2: Solubilization using Cyclodextrin Complexation
This protocol is adapted from methods used for andrographolide and is suitable for preparing more highly concentrated aqueous solutions.
Materials:
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This compound powder
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Hydroxypropyl-β-cyclodextrin (HP-β-CD)
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Deionized water
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Ethanol
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Rotary evaporator
-
Mortar and pestle
Procedure:
-
Dissolve a known amount of this compound in a minimal amount of ethanol.
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In a separate container, prepare an aqueous solution of HP-β-CD. The molar ratio of this compound to HP-β-CD can be optimized, with a 1:2 ratio being a good starting point.
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Slowly add the ethanolic solution of this compound to the HP-β-CD solution while stirring continuously.
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Remove the ethanol using a rotary evaporator.
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The resulting aqueous solution contains the this compound-HP-β-CD inclusion complex. This solution can be freeze-dried to obtain a powder that can be readily reconstituted in aqueous buffers.
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To confirm complex formation, techniques such as Differential Scanning Calorimetry (DSC) or Fourier-Transform Infrared (FTIR) spectroscopy can be used.
Protocol 3: Solubilization using a Surfactant
This protocol is useful for formulations where a low concentration of a surfactant is acceptable.
Materials:
-
This compound powder
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DMSO
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Aqueous buffer
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Tween® 80 or Sodium Dodecyl Sulfate (SDS)
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Sterile microcentrifuge tubes
Procedure:
-
Prepare a 20 mM stock solution of this compound in 100% DMSO as described in Protocol 1.
-
Prepare the target aqueous buffer containing a low concentration of surfactant (e.g., 0.1% Tween® 80 or 0.05% SDS).
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Slowly add the this compound DMSO stock solution to the surfactant-containing buffer while vortexing.
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The surfactant will help to form micelles that can encapsulate the hydrophobic compound and keep it in solution.
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As with all formulations, it is crucial to run appropriate vehicle controls in your experiments.
References
- 1. Bisandrographolide A | CAS:160498-00-0 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. researchgate.net [researchgate.net]
- 3. Polymer Matrix and Manufacturing Methods in Solid Dispersion System for Enhancing Andrographolide Solubility and Absorption: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the stability of Bisandrographolide C in DMSO and other solvents
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of Bisandrographolide C in DMSO and other solvents. The following information is designed to help you design experiments, troubleshoot common issues, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: this compound is soluble in DMSO, as well as other organic solvents like chloroform, dichloromethane, ethyl acetate, and acetone.[1] For biological assays, DMSO is the most commonly used solvent. It is crucial to use anhydrous, high-purity DMSO to minimize the risk of degradation.
Q2: How should I store this compound stock solutions in DMSO?
A2: For optimal stability, it is recommended to store this compound stock solutions at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (several months).[1] To avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation, it is best practice to aliquot the stock solution into single-use volumes.
Q3: Is this compound stable at room temperature in DMSO?
Q4: Can water content in DMSO affect the stability of this compound?
A4: Yes, the presence of water in DMSO can potentially lead to the hydrolysis of this compound, especially given that its analogue, andrographolide, is susceptible to hydrolysis.[3] Therefore, using anhydrous DMSO and minimizing exposure to atmospheric moisture is critical.
Q5: What are the likely degradation pathways for this compound?
A5: While specific degradation pathways for this compound have not been detailed in the literature, studies on the parent compound, andrographolide, provide insights into potential degradation mechanisms. Andrographolide is known to undergo degradation under both acidic and basic conditions. Under acidic conditions, isomerization and dehydration can occur, leading to products like isoandrographolide and 8,9-didehydroandrographolide. In basic conditions, hydrolysis of the lactone ring and dehydration are common degradation pathways, forming products such as 15-seco-andrographolide and 14-deoxy-11,12-didehydroandrographolide.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity over time | Compound degradation in solution. | Prepare fresh stock solutions from solid material. Ensure proper storage of stock solutions (aliquoted, at -20°C or -80°C). Avoid repeated freeze-thaw cycles. |
| Precipitate formation in DMSO stock after thawing | The compound's solubility limit has been exceeded, possibly due to the introduction of water. | Gently warm the solution to 37°C and vortex or sonicate to redissolve. If precipitation persists, the stock concentration may be lower than intended. Consider preparing a fresh, less concentrated stock solution. |
| Inconsistent experimental results | Inconsistent concentration of the active compound due to degradation. | Perform a stability check of your stock solution using HPLC or LC-MS to determine the actual concentration and purity. Always use freshly prepared working solutions for critical experiments. |
| Appearance of unexpected peaks in analytical chromatography | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. This will help in monitoring the integrity of your samples over time. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
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Materials:
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This compound (solid)
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Anhydrous, high-purity DMSO
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Sterile microcentrifuge tubes or vials
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Vortex mixer
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Sonicator (optional)
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound into a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
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Protocol 2: Assessment of this compound Stability by HPLC
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Objective: To determine the stability of this compound in a given solvent over time and under specific storage conditions.
-
Materials and Equipment:
-
This compound stock solution
-
Solvent for stability testing (e.g., DMSO, ethanol)
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HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 150 x 4.6 mm, 5 µm)
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Mobile phase (e.g., Methanol:Water, 65:35 v/v)
-
Autosampler vials
-
-
Procedure:
-
Prepare a fresh stock solution of this compound in the desired solvent.
-
Time Point 0 (T=0): Immediately after preparation, take an aliquot of the stock solution, dilute it to a suitable concentration for HPLC analysis (e.g., 10-50 µg/mL), and inject it into the HPLC system. Record the peak area and retention time.
-
Store the remaining stock solution under the desired test conditions (e.g., room temperature, 4°C, -20°C).
-
Subsequent Time Points (e.g., 24h, 48h, 1 week, 1 month): At each time point, take an aliquot of the stored stock solution, prepare the sample for HPLC analysis as in step 2, and inject it.
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Monitor for the appearance of new peaks in the chromatogram, which may indicate the formation of degradation products.
-
-
Table 1: Example HPLC Parameters for Andrographolide Analysis (Adaptable for this compound)
| Parameter | Condition |
| Column | C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water (65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 226 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Visualizations
Caption: Experimental workflow for stability assessment.
Caption: this compound mechanism of action.
References
- 1. Bisandrographolide A | CAS:160498-00-0 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Degradation of andrographolide in Andrographis paniculata over 1 year storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting dose-response curve inconsistencies with Bisandrographolide C
Welcome to the technical support center for Bisandrographolide C. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential inconsistencies with dose-response curve experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an ent-labdane diterpenoid dimer isolated from the plant Andrographis paniculata. Its primary known mechanism of action is the activation of Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPV3.[1][2] It has also been shown to protect cardiomyocytes from hypoxia-reoxygenation injury.[1][2]
Q2: In what solvents is this compound soluble?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[3] For cell-based assays, it is recommended to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final desired concentrations in the cell culture medium.
Q3: What is the recommended storage condition for this compound?
For long-term stability, this compound should be stored as a solid at -20°C. Stock solutions in DMSO can also be stored at -20°C. A related compound, andrographolide, is known to be unstable in aqueous solutions, particularly at neutral to alkaline pH. Therefore, it is advisable to prepare fresh dilutions in aqueous buffers or cell culture media for each experiment and avoid prolonged storage of these solutions.
Q4: I am observing high variability between my replicates. What could be the cause?
High variability between replicates is a common issue in cell-based assays and can stem from several factors:
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Inconsistent Cell Plating: Ensure a homogenous cell suspension and consistent cell numbers are plated in each well. Variations in cell density can significantly impact the response to the compound.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell health. It is advisable to either avoid using the outer wells or fill them with a buffer or sterile water to minimize evaporation from the experimental wells.
-
Incomplete Reagent Mixing: Thoroughly mix all reagents, including the this compound dilutions, before adding them to the wells.
-
Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and inconsistent responses.
Troubleshooting Guide for Dose-Response Curve Inconsistencies
This guide addresses specific problems you might encounter when generating a dose-response curve for this compound.
Problem 1: The dose-response curve is flat, showing no effect of the compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Insolubility | This compound has poor water solubility. If the compound precipitates upon dilution into your aqueous assay buffer or cell culture medium, the effective concentration will be much lower than intended. Solution: Visually inspect for precipitation after dilution. Consider lowering the final assay concentration or increasing the percentage of DMSO (though be mindful of solvent toxicity to your cells, typically keeping it below 0.5%). |
| Compound Instability | The related compound andrographolide is unstable in aqueous solutions with a neutral or alkaline pH. This compound may have similar stability issues in cell culture media (pH ~7.4). Solution: Prepare fresh dilutions of this compound immediately before each experiment. Minimize the incubation time if possible and consistent with the assay protocol. |
| Inactive Compound | Ensure the compound has been stored correctly and has not degraded. Solution: Test the activity of a fresh batch of the compound. If possible, use a positive control for your assay to confirm that the experimental system is working correctly. |
| Cell Line Unresponsive | The chosen cell line may not express the target receptors (TRPV1, TRPV3) or may have very low expression levels. Solution: Verify the expression of TRPV1 and TRPV3 in your cell line using techniques like qPCR or Western blotting. Consider using a cell line known to express these channels, such as HEK293T cells overexpressing the channel of interest. |
Problem 2: The dose-response curve has a very shallow or steep slope.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Concentration Range | The concentrations tested may not cover the full dynamic range of the response. Solution: Widen the range of concentrations tested, ensuring you have data points that define both the bottom and top plateaus of the curve. |
| Off-Target Effects | At high concentrations, this compound might be engaging other targets, leading to a complex response. A study has shown that this compound can also bind to CD81. Solution: Research potential off-targets of this compound and consider if they could be influencing your assay. If off-target effects are suspected, try to use a more specific assay readout or a cell line that does not express the potential off-target. |
| Assay Window Issues | The difference between the minimum and maximum response (the assay window) may be too small. Solution: Optimize your assay conditions to maximize the signal-to-background ratio. This could involve adjusting cell number, incubation time, or substrate concentration. |
Problem 3: The dose-response curve does not reach a complete plateau at high concentrations.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Solubility Limit | The highest concentrations of this compound may be exceeding its solubility limit in the assay medium, preventing a further increase in the effective concentration. Solution: Check for precipitation at high concentrations. If solubility is an issue, this may represent the maximum achievable response under your experimental conditions. |
| Cytotoxicity | At high concentrations, the compound may be causing cell death, which can confound the assay results and prevent the response from reaching a true maximum. Solution: Perform a separate cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration at which this compound becomes toxic to your cells. Ensure that the concentrations used in your dose-response experiment are non-toxic. |
| Partial Agonism | This compound may be a partial agonist at the target receptor, meaning it cannot elicit the full response even at saturating concentrations. Solution: Compare the maximal effect of this compound to that of a known full agonist for the receptor to determine if it is a partial agonist. |
Experimental Protocols
Protocol 1: Calcium Imaging Assay for TRPV1/TRPV3 Activation
This protocol is adapted from methods used for assaying TRP channel activation.
1. Cell Culture and Plating:
- Culture HEK293T cells stably or transiently expressing human TRPV1 or TRPV3 in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Seed the cells in a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
2. Dye Loading:
- On the day of the experiment, remove the culture medium.
- Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) by incubating them in a solution containing the dye in a suitable buffer (e.g., HBSS) for 45-60 minutes at 37°C.
3. Compound Preparation and Addition:
- Prepare a 10 mM stock solution of this compound in 100% DMSO.
- Perform serial dilutions of the stock solution to create a range of concentrations. Further dilute these in the assay buffer to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
4. Data Acquisition:
- Use a fluorescence plate reader to measure the baseline fluorescence.
- Add the this compound dilutions to the wells and immediately begin recording the fluorescence intensity over time.
- As a positive control, use a known agonist for TRPV1 (e.g., capsaicin) or TRPV3 (e.g., 2-APB).
5. Data Analysis:
- Calculate the change in fluorescence from baseline for each well.
- Plot the peak fluorescence change against the logarithm of the this compound concentration.
- Fit the data to a four-parameter logistic equation to determine the EC50.
Protocol 2: Cardiomyocyte Protection Assay (Hypoxia-Reoxygenation Model)
This protocol is based on methods for studying cardioprotection against hypoxia-reoxygenation (H/R) injury.
1. Cell Culture:
- Culture H9c2 cardiomyocytes in DMEM supplemented with 10% FBS and antibiotics.
2. Pre-treatment with this compound:
- Plate the H9c2 cells and allow them to adhere.
- Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours) before inducing hypoxia.
3. Induction of Hypoxia-Reoxygenation (H/R) Injury:
- To induce hypoxia, replace the culture medium with a serum-free, glucose-free medium and place the cells in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a set duration (e.g., 6 hours).
- For reoxygenation, return the cells to a normoxic incubator (21% O2, 5% CO2) and replace the medium with normal culture medium for another period (e.g., 12-24 hours).
4. Assessment of Cell Viability:
- Measure cell viability using an MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.
5. Data Analysis:
- Normalize the viability data to the normoxic control group.
- Plot the percentage of cell viability against the logarithm of the this compound concentration.
- Fit the data to determine the concentration of this compound that provides 50% protection (EC50).
Visualizations
Caption: A logical workflow for troubleshooting common dose-response curve issues.
Caption: Signaling pathway for this compound.
Caption: Experimental workflow for a calcium imaging assay.
References
Best practices for storing Bisandrographolide C to prevent degradation
This technical support center provides guidance on the best practices for storing and handling Bisandrographolide C to minimize degradation and ensure experimental reproducibility. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide: Investigating this compound Degradation
Unexpected experimental results or loss of compound activity may be due to degradation. This guide provides a systematic approach to troubleshoot potential degradation issues.
Problem: Suspected Degradation of this compound
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Improper Storage Temperature | 1. Verify the storage temperature of your stock solution and solid compound. 2. Check temperature logs for any deviations. | Store the solid compound and solutions at -20°C or lower for long-term stability. For short-term use, refrigeration at 2-8°C is acceptable. |
| Incorrect Solvent pH | 1. Measure the pH of your stock solution and experimental buffers. 2. Review the literature for pH stability of related compounds. | Maintain solutions in a slightly acidic buffer (pH 3-5) if compatible with your experimental design. Avoid basic conditions. |
| Exposure to Light | 1. Determine if the compound or solutions were exposed to direct light for extended periods. | Store this compound in amber vials or wrap containers in aluminum foil to protect from light. |
| Moisture Contamination | 1. Observe the physical appearance of the solid compound for any changes (e.g., clumping). 2. Use a desiccator for storage of the solid compound. | Ensure the compound is stored in a tightly sealed container in a dry environment. Use anhydrous solvents for preparing solutions. |
| Repeated Freeze-Thaw Cycles | 1. Document the number of times stock solutions have been frozen and thawed. | Aliquot stock solutions into smaller, single-use volumes to minimize freeze-thaw cycles. |
| Oxidation | 1. Consider if the experimental setup introduces oxidative stress. | Purge solutions with an inert gas (e.g., argon or nitrogen) before sealing and storage, especially for long-term storage. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying the cause of this compound degradation.
Caption: Troubleshooting workflow for this compound degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C or -80°C in a tightly sealed container to minimize exposure to moisture and air. Storing the vial in a desiccator can provide additional protection against humidity.
Q2: How should I prepare and store stock solutions of this compound?
This compound is soluble in solvents such as DMSO, ethanol, and other organic solvents.[1] For stock solutions, use anhydrous grade solvents. It is highly recommended to prepare aliquots of the stock solution in single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2] Store these aliquots at -20°C or -80°C.
Q3: What is the stability of this compound in aqueous solutions?
There is limited direct data on the stability of this compound in aqueous solutions. However, studies on the related compound, andrographolide, show that it is most stable in acidic conditions (pH 2.0-4.0) and degrades more rapidly in neutral to basic solutions.[3][4] The degradation of andrographolide follows first-order kinetics and is temperature-dependent.[3] It is advisable to prepare fresh aqueous dilutions for each experiment from a frozen stock. If an aqueous solution must be stored, it should be kept at 2-8°C for no longer than 24 hours.
Q4: Can this compound degrade upon exposure to light?
Q5: Are there any known degradation pathways for this compound?
Specific degradation pathways for this compound have not been extensively studied. However, based on the structure and data from the related compound andrographolide, potential degradation pathways may involve hydrolysis of the lactone ring, particularly under basic conditions, and isomerization or dehydration under acidic conditions.
Hypothetical Degradation Pathway
The following diagram illustrates a potential degradation pathway for a diterpenoid lactone like this compound, based on known pathways for andrographolide.
References
- 1. Bisandrographolide A | CAS:160498-00-0 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Selecting appropriate positive and negative controls for Bisandrographolide C experiments
Welcome to the technical support center for Bisandrographolide C experimentation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing robust experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known or suspected mechanisms of action for this compound?
A1: this compound is a diterpenoid dimer isolated from the plant Andrographis paniculata. While research is ongoing, preliminary studies indicate that it can activate TRPV1 and TRPV3 channels.[1] Additionally, related compounds from the same plant, such as andrographolide and Bisandrographolide A, are known to possess anti-inflammatory and anticancer properties, often through the inhibition of the NF-κB signaling pathway.[2][3][4] It has also been shown that Bisandrographolide A can bind to CD81 and suppress its function, suggesting a potential role in modulating cell motility and metastasis.[5]
Q2: I am planning an experiment with this compound. What are the essential controls I need to include?
A2: The selection of appropriate controls is critical for interpreting your results accurately. The specific controls will depend on your experimental question. However, for any experiment with this compound, you should always include:
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Vehicle Control: This is a negative control where the cells or animals are treated with the same solvent used to dissolve the this compound (e.g., DMSO) at the same final concentration. This ensures that any observed effects are due to the compound itself and not the vehicle.
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Untreated Control: This is a baseline negative control of cells or animals that do not receive any treatment.
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Positive Control: This will vary depending on the specific assay you are performing. It should be a known substance that produces the expected effect, confirming that your experimental setup is working correctly.
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Negative Control: In addition to the vehicle control, a negative control compound (an inactive analogue if available) can help confirm the specificity of this compound's action.
Q3: How do I choose a suitable positive control for an anti-inflammatory assay with this compound?
A3: For in vitro anti-inflammatory assays, a common approach is to induce an inflammatory response and then assess the ability of your test compound to inhibit it.
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Induction of Inflammation (Positive Control for Pathway Activation): Use a pro-inflammatory stimulus like Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) to activate inflammatory signaling pathways, such as the NF-κB pathway.
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Inhibition of Inflammation (Positive Control for Inhibition): Use a well-characterized anti-inflammatory drug as a positive control for inhibition. A common choice is Dexamethasone, a corticosteroid known to suppress inflammation. Other options include known inhibitors of the specific pathway you are investigating, for example, an IKK inhibitor for the NF-κB pathway.
Q4: What are the appropriate controls for an apoptosis assay?
A4: When investigating if this compound induces apoptosis, your controls should validate the apoptosis detection method.
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Positive Control for Apoptosis Induction: Use a compound known to induce apoptosis in your specific cell line. Common choices include staurosporine, etoposide, or α-tocopheryl succinate (α-TOS).
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Negative Control: Untreated or vehicle-treated cells serve as the negative control, representing the baseline level of apoptosis.
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Distinguishing Apoptosis from Necrosis: It is also crucial to include controls to differentiate between apoptotic and necrotic cell death. This can be achieved by co-staining with Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High background signal in my negative controls. | 1. Contamination of reagents or cell culture. 2. Non-specific binding of antibodies in immunoassays. 3. High concentration of vehicle (e.g., DMSO) causing cytotoxicity. | 1. Use fresh, sterile reagents and screen cell cultures for contamination. 2. Include an isotype control for antibodies and optimize blocking conditions. 3. Perform a dose-response curve for the vehicle to determine the maximum non-toxic concentration. |
| My positive control for inhibition is not showing an effect. | 1. The concentration of the positive control is too low. 2. The stimulus (e.g., LPS, TNF-α) concentration is too high, overwhelming the inhibitor. 3. The incubation time is not optimal. 4. The positive control compound has degraded. | 1. Use the positive control at a previously validated effective concentration. 2. Optimize the concentration of the inflammatory stimulus. 3. Perform a time-course experiment to determine the optimal incubation period. 4. Use a fresh stock of the positive control. |
| Inconsistent results between experimental repeats. | 1. Variability in cell passage number or confluency. 2. Inconsistent preparation of this compound solutions. 3. Pipetting errors. | 1. Use cells within a consistent passage number range and seed them to reach a similar confluency for each experiment. 2. Prepare fresh solutions of this compound for each experiment and ensure it is fully dissolved. 3. Use calibrated pipettes and careful pipetting techniques. |
| This compound is precipitating in the culture medium. | 1. Poor solubility of the compound. 2. The concentration used is above its solubility limit in the medium. | 1. Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the culture medium. 2. Determine the maximum soluble concentration of this compound in your experimental medium. |
Experimental Protocols & Data
Table 1: Recommended Controls for NF-κB Inhibition Assay
| Control Type | Reagent | Typical Concentration | Purpose |
| Positive Control (Pathway Activation) | TNF-α | 10-100 ng/mL | To induce the NF-κB signaling pathway. |
| Positive Control (Inhibition) | IKK-16 (IKK inhibitor) | 1-10 µM | To confirm that the assay can detect inhibition of the NF-κB pathway. |
| Negative Control | Vehicle (e.g., DMSO) | <0.1% | To control for effects of the solvent. |
| Untreated Control | Cell Culture Medium | N/A | To establish a baseline for NF-κB activity. |
Table 2: Recommended Controls for Apoptosis Assay (Annexin V/PI Staining)
| Control Type | Treatment | Expected Outcome (Annexin V/PI) | Purpose |
| Positive Control | Staurosporine | Annexin V positive / PI positive or negative | To confirm the assay can detect apoptosis. |
| Negative Control | Vehicle (e.g., DMSO) | Annexin V negative / PI negative | To establish baseline levels of apoptosis and necrosis. |
| Necrosis Control | Heat shock or H₂O₂ | Annexin V positive / PI positive | To differentiate apoptosis from necrosis. |
| Untreated Control | Cell Culture Medium | Annexin V negative / PI negative | To establish the health of the starting cell population. |
Visualizing Experimental Design and Pathways
To aid in the conceptualization of your experiments, the following diagrams illustrate a typical workflow for assessing NF-κB inhibition and the canonical NF-κB signaling pathway.
Caption: Workflow for an in vitro NF-κB inhibition assay.
Caption: The canonical NF-κB signaling pathway with hypothesized inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Study on the mechanism of andrographolide activation [frontiersin.org]
- 3. Andrographolide and its analogues: versatile bioactive molecules for combating inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental and Clinical Pharmacology of Andrographis paniculata and Its Major Bioactive Phytoconstituent Andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of active components in Andrographis paniculata targeting on CD81 in esophageal cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Bisandrographolide C Electrophysiology Patch-Clamp Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bisandrographolide C in electrophysiology patch-clamp studies.
Frequently Asked Questions (FAQs)
Q1: Which ion channels are targeted by this compound?
There are conflicting reports regarding the specific ion channel targets of this compound and its close structural analog, Bisandrographolide A. One study on Bisandrographolide A, a very similar diterpenoid lactone, found that it activates Transient Receptor Potential Vanilloid 4 (TRPV4) channels, but not TRPV1, TRPV2, or TRPV3 channels.[1][2] In contrast, another source indicates that this compound activates TRPV1 and TRPV3 channels, albeit with relatively high dissociation constants (Kd), suggesting lower potency. It is crucial for researchers to empirically determine the activity of this compound on their specific ion channel of interest in their experimental system.
Q2: What is the recommended starting concentration for this compound in patch-clamp experiments?
For Bisandrographolide A, the EC50 (half-maximal effective concentration) for TRPV4 activation was reported to be in the range of 790-950 nM.[1][2] Given the structural similarity, a concentration range of 100 nM to 10 µM for this compound would be a reasonable starting point for screening its effects on ion channels. Due to the reported higher Kd values for TRPV1 and TRPV3, higher concentrations may be necessary to observe an effect on these channels.
Q3: this compound has low aqueous solubility. How can I prepare and apply it in my experiments?
This compound, like many diterpenoid lactones, is expected to be hydrophobic. This can present challenges with solubility and delivery in aqueous patch-clamp recording solutions.
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Stock Solutions: Prepare a high-concentration stock solution of this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO).
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Final Concentration: When preparing the final recording solution, ensure the final concentration of the vehicle (e.g., DMSO) is kept to a minimum, ideally below 0.3%, as higher concentrations can independently affect ion channel function and cell health.[3]
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Sonication: Briefly sonicating the final solution may help to ensure the compound is fully dissolved.
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Fresh Preparation: Prepare fresh dilutions of this compound for each experiment to avoid precipitation over time.
Q4: How can I be sure that the observed effects are due to this compound and not the solvent?
It is essential to perform vehicle control experiments. Apply the same concentration of the solvent (e.g., DMSO) used to dissolve this compound to the cells and record any changes in ion channel activity. This will allow you to subtract any solvent-specific effects from your experimental results. Studies have shown that DMSO concentrations above 1% can alter membrane properties and ion channel function.
Troubleshooting Guides
Problem 1: No observable effect of this compound on the target ion channel.
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Prepare fresh dilutions for each experiment. Visually inspect the final solution for any signs of precipitation. Consider a brief sonication of the final solution. |
| Inadequate Concentration | Increase the concentration of this compound in a stepwise manner. Refer to the literature for effective concentrations of similar compounds. |
| Incorrect Target Channel | Verify that the ion channel you are studying is indeed a target of this compound. Consider screening against a panel of related ion channels. |
| Compound Degradation | Store the stock solution of this compound at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light. |
| "Washout" of Intracellular Factors | If studying a channel that requires intracellular signaling molecules, consider using the perforated patch-clamp technique to preserve the intracellular environment. |
Problem 2: Unstable recordings or loss of seal after applying this compound.
| Possible Cause | Troubleshooting Step |
| High Vehicle Concentration | Ensure the final concentration of the solvent (e.g., DMSO) is as low as possible (ideally ≤ 0.3%). Perform vehicle controls to assess the impact of the solvent alone on seal stability. |
| Compound-Induced Cell Stress | High concentrations of hydrophobic compounds can disrupt the cell membrane. Try using a lower concentration of this compound. Monitor cell health throughout the experiment. |
| Precipitate Clogging the Pipette | Filter the final recording solution containing this compound through a 0.2 µm syringe filter before use. |
| Non-specific Membrane Effects | Some hydrophobic compounds can intercalate into the lipid bilayer, altering its physical properties and affecting seal stability. If this is suspected, trying different recording configurations (e.g., cell-attached) may provide more stable recordings. |
Quantitative Data Summary
| Compound | Target Channel | Effect | Effective Concentration (EC50/Kd) | Reference |
| Bisandrographolide A | TRPV4 | Activation | 790-950 nM (EC50) | |
| Bisandrographolide A | TRPV1, TRPV2, TRPV3 | No activation or block | Not Applicable | |
| This compound | TRPV1 | Activation | 289 µM (Kd) | Inferred from supplier data |
| This compound | TRPV3 | Activation | 341 µM (Kd) | Inferred from supplier data |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of this compound Effects on TRPV4
This protocol is adapted from studies on Bisandrographolide A and can be used as a starting point for this compound.
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Cell Culture: Culture HEK293T cells transiently or stably expressing the ion channel of interest (e.g., TRPV4).
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Solution Preparation:
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External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.
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Internal Solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with CsOH.
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This compound Stock: Prepare a 10 mM stock solution in 100% DMSO.
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Final Drug Solution: Dilute the stock solution in the external solution to the desired final concentration. The final DMSO concentration should not exceed 0.3%.
-
-
Electrophysiology:
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Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
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Establish a whole-cell patch-clamp configuration.
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Hold the cell at a membrane potential of -60 mV.
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Apply voltage ramps or steps to elicit channel currents.
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Obtain a stable baseline recording in the external solution.
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Perfuse the cell with the final drug solution containing this compound and record the current response.
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Wash out the drug with the external solution to observe any reversal of the effect.
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Data Analysis: Measure the change in current amplitude or current density in the presence of this compound compared to the baseline.
Visualizations
Caption: Experimental workflow for patch-clamp studies of this compound.
Caption: Troubleshooting flowchart for "no effect" scenarios.
References
- 1. researchgate.net [researchgate.net]
- 2. Bisandrographolide from Andrographis paniculata activates TRPV4 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The assessment of electrophysiological activity in human-induced pluripotent stem cell-derived cardiomyocytes exposed to dimethyl sulfoxide and ethanol by manual patch clamp and multi-electrode array system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of Bisandrographolide Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of Bisandrographolide compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of Bisandrographolide and its parent compounds like Andrographolide typically low?
A1: The low oral bioavailability of these compounds is attributed to several factors. Andrographolide, a well-studied analogue, is classified as a Biopharmaceutical Classification System (BCS) Class II or III drug, indicating poor aqueous solubility and/or permeability.[1][2] Key limiting factors include:
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Poor Aqueous Solubility: Very low solubility in water (e.g., 3.29 µg/mL for Andrographolide) hinders its dissolution in gastrointestinal fluids, which is a prerequisite for absorption.[3][4][5]
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P-glycoprotein (P-gp) Efflux: These compounds can be substrates for the P-gp efflux pump in the intestines, which actively transports them back into the intestinal lumen, reducing net absorption.
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First-Pass Metabolism: Significant metabolism in the liver and intestines before reaching systemic circulation reduces the amount of active drug.
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Chemical Instability: Andrographolide is known to hydrolyze and become inert in weak alkaline environments, such as the terminal intestine.
Q2: What are the primary formulation strategies to overcome the low bioavailability of these compounds?
A2: The main goal is to improve the dissolution rate and/or membrane permeability. Common strategies focus on creating advanced drug delivery systems:
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Solid Dispersions (SD): Dispersing the compound in a hydrophilic polymer matrix to enhance wettability and dissolution. This can transform the crystalline drug into a more soluble amorphous state.
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Nanotechnology-Based Formulations: Reducing particle size to the nanometer range increases the surface area for dissolution. This includes nanoemulsions, nanocrystals, solid lipid nanoparticles (SLNs), and polymeric nanoparticles.
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Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions in the GI tract, keeping the drug in a solubilized state.
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Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance the aqueous solubility of the drug.
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Use of Bioenhancers: Co-administering substances like piperine that can inhibit metabolic enzymes and/or P-gp efflux, thereby increasing systemic exposure.
Troubleshooting Guides
Section 1: Solid Dispersion (SD) Formulations
Q: My solid dispersion shows minimal improvement in dissolution compared to the pure compound. What are the potential causes?
A: This is a common issue that can stem from several factors in your formulation and processing.
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Incomplete Amorphous Conversion: The crystalline form of the drug may still be present. Verify the physical state using Differential Scanning Calorimetry (DSC) or X-Ray Diffraction (XRD). The absence of a sharp melting peak (DSC) or characteristic crystalline peaks (XRD) indicates successful conversion to the amorphous state.
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Improper Polymer Selection: The chosen polymer may not be suitable. Highly water-soluble carriers like Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), and Soluplus® are often effective for Andrographolide analogues. The polymer should be able to stabilize the amorphous drug and prevent recrystallization.
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Incorrect Drug-to-Polymer Ratio: A higher proportion of the polymer is often needed to ensure the drug is molecularly dispersed. Experiment with ratios from 1:3 to 1:8 (drug:polymer).
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Preparation Method: The method used (e.g., solvent evaporation, spray drying, hot-melt extrusion) can significantly impact the final product. If using solvent evaporation, ensure the solvent is fully removed, as residual solvent can promote crystallization. For hot-melt extrusion, ensure the temperature is high enough for dissolution but not so high that it causes degradation.
Q: The dissolution rate of my solid dispersion is high initially but then decreases, or the powder shows signs of recrystallization upon storage. How can I improve stability?
A: This indicates that your amorphous system is physically unstable.
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Polymer Choice: Select polymers with a high glass transition temperature (Tg) that can form strong intermolecular interactions (e.g., hydrogen bonds) with the drug, hindering molecular mobility and preventing recrystallization.
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Storage Conditions: Store the solid dispersion in a desiccator under low humidity and controlled temperature. Amorphous forms are often hygroscopic, and absorbed water can act as a plasticizer, lowering the Tg and increasing the risk of crystallization.
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Add a Second Polymer: Incorporating a secondary polymer can sometimes enhance the stability of the amorphous phase.
Section 2: Self-Emulsifying Drug Delivery Systems (SEDDS)
Q: My SEDDS formulation appears cloudy or fails to form a stable nanoemulsion upon dilution with water. What should I check?
A: This usually points to an issue with the formulation components or their ratios.
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Poor Excipient Selection: The drug must be highly soluble in the oil phase. The surfactant and co-surfactant must have an appropriate Hydrophilic-Lipophilic Balance (HLB) to effectively emulsify the oil. Surfactants with HLB >12 are often used for O/W microemulsions.
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Incorrect Component Ratios: The ratio of oil, surfactant, and co-surfactant is critical. This is typically optimized by constructing a pseudo-ternary phase diagram to identify the region that forms stable micro or nanoemulsions.
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Drug Precipitation: The drug may be precipitating out upon emulsification. This can happen if the drug's solubility in the final emulsion is exceeded. You may need to increase the amount of surfactant/co-surfactant or select different excipients.
Q: How do I begin selecting excipients for a SEDDS formulation?
A: A systematic screening process is recommended.
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Oil Screening: Determine the solubility of your Bisandrographolide compound in various oils (e.g., Capryol 90, Labrafac™). Select the oil that shows the highest solubilizing capacity.
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Surfactant Screening: Assess the emulsification efficiency of various surfactants (e.g., Kolliphor® RH 40, Tween® 80) with the selected oil phase.
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Co-surfactant Screening: Evaluate different co-surfactants (e.g., Labrasol®, Transcutol®) for their ability to improve the emulsification of the selected oil and surfactant pair.
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Construct Phase Diagrams: Once you have promising candidates, create pseudo-ternary phase diagrams with varying ratios of the three components to map out the self-emulsifying region.
Quantitative Data on Bioavailability Enhancement
The following table summarizes pharmacokinetic data from studies on Andrographolide, demonstrating the potential for various formulation strategies to improve oral bioavailability.
| Formulation Strategy | Carrier/Excipients | Animal Model | Key Pharmacokinetic Parameter | Fold Increase in Bioavailability (AUC) vs. Control | Reference(s) |
| Solid Dispersion (SD) | Polyvinylpyrrolidone (PVP) K30 | Not Specified | Dissolution (Q120min) | ~2.1x (vs. pure drug) | |
| Nanoemulsion (NE) | α-tocopherol, Ethanol, Cremophor EL | Rats | AUC | ~3.5x (vs. suspension) | |
| Self-Microemulsifying DDS (SMEDDS) | Capryol 90, Kolliphor RH 40, Labrasol | Not Specified | Absorption | ~15x (vs. extract suspension) | |
| Solubilizer + Bioenhancer | SDS (1% w/w) + Piperine (10% w/w) | Beagle Dogs | AUC | ~1.96x (vs. powder alone) | |
| Solubilizer | β-cyclodextrin (50% w/w) | Beagle Dogs | AUC | ~1.31x (vs. powder alone) | |
| Nanocrystal-based SD | HPMC, Sodium Carboxymethyl Starch | Not Specified | AUC | Significantly improved (P<0.05) |
Experimental Protocols
Protocol 1: Preparation of Solid Dispersion by Solvent Evaporation Method
This protocol describes a common lab-scale method for preparing solid dispersions.
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Dissolution: Accurately weigh the Bisandrographolide compound and the selected polymer carrier (e.g., PVP K30) in a predetermined ratio (e.g., 1:5). Dissolve both components in a suitable volatile solvent (e.g., methanol, ethanol, or a mixture) in a round-bottom flask.
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Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50°C) until a thin, dry film is formed on the flask wall.
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Final Drying: Place the flask in a vacuum oven for 24-48 hours at a slightly elevated temperature (e.g., 45°C) to remove any residual solvent.
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Milling and Sieving: Carefully scrape the solid material from the flask. Gently pulverize the material using a mortar and pestle, then pass it through a fine-mesh sieve to obtain a uniform powder.
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Characterization: Store the resulting powder in a desiccator. Characterize the solid dispersion using methods like DSC, XRD, and FTIR to confirm the amorphous state and absence of chemical interaction.
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Evaluation: Perform in-vitro dissolution studies to compare the release profile against the pure drug.
Protocol 2: In-Vitro Dissolution Testing for Poorly Soluble Drugs
This protocol outlines a general procedure for assessing the dissolution rate of formulations.
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Apparatus Setup: Use a USP Dissolution Apparatus, typically Apparatus 2 (Paddle Method). Set the temperature of the dissolution medium to 37 ± 0.5°C.
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Medium Selection: The dissolution medium should be selected to provide sink conditions (i.e., the volume of medium should be at least three times that required to form a saturated solution of the drug). For poorly soluble drugs, this may require the addition of a surfactant (e.g., 0.5-1% Sodium Dodecyl Sulfate - SDS) to the buffer (e.g., pH 1.2, 4.5, or 6.8 phosphate buffer).
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Procedure:
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Place 900 mL of the selected dissolution medium into each vessel and allow it to equilibrate to 37°C.
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Set the paddle rotation speed, typically between 50 and 75 RPM.
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Introduce a precisely weighed amount of the test formulation (pure drug or solid dispersion) into each vessel.
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At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a sample (e.g., 5 mL) from a zone midway between the paddle and the medium surface.
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Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
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Sample Analysis: Filter the samples promptly through a suitable filter (e.g., 0.45 µm PTFE). Analyze the filtrate for drug concentration using a validated analytical method, such as HPLC-UV.
-
Data Calculation: Calculate the cumulative percentage of drug dissolved at each time point and plot the results to generate a dissolution profile.
Protocol 3: In-Vivo Pharmacokinetic Study (Rodent Model)
This protocol provides a basic framework for an oral pharmacokinetic study. All animal experiments must be conducted following approved institutional guidelines.
-
Animal Acclimatization: Acclimate the animals (e.g., male Sprague-Dawley rats) for at least one week before the experiment.
-
Dosing Preparation: Prepare the dosing formulations. For the control group, the pure drug can be suspended in a vehicle like 0.5% carboxymethyl cellulose (CMC). For test groups, the developed formulation (e.g., solid dispersion, SEDDS) is dispersed or dissolved in an appropriate vehicle (e.g., water).
-
Dosing and Sampling:
-
Fast the animals overnight (8-12 hours) with free access to water.
-
Divide the animals into groups (e.g., control group, test formulation group).
-
Administer a single oral dose of the formulation via oral gavage.
-
Collect blood samples (approx. 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
-
Plasma Processing: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for quantifying the Bisandrographolide compound in plasma.
-
Process the plasma samples (e.g., via protein precipitation or liquid-liquid extraction) and analyze them.
-
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve). Compare the parameters between the test and control groups to determine the relative bioavailability.
Visualizations
Caption: General workflow for developing and testing formulations to enhance oral bioavailability.
Caption: A simplified decision tree to guide the selection of a suitable formulation strategy.
Caption: Andrographolide inhibits the NF-κB signaling pathway, reducing inflammation.
References
- 1. Oral Bioavailability Enhancement and Anti-Fatigue Assessment of the Andrographolide Loaded Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Strategies for formulation development of andrographolide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. X-MOL [m.x-mol.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Refining the Purification of Bisandrographolide C from Plant Extracts
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification process of Bisandrographolide C from plant extracts, primarily Andrographis paniculata.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
A1: this compound is a diterpenoid dimer found in Andrographis paniculata.[1] Its purification is challenging due to its lower abundance compared to its monomer, andrographolide, and the presence of other structurally similar diterpenoids, which makes separation difficult.
Q2: Which extraction method is most effective for obtaining a crude extract rich in this compound?
A2: While specific data for this compound is limited, methanol has been identified as a highly effective solvent for extracting andrographolides in general. Supercritical fluid extraction (SFE) with CO2 is a more advanced technique that can also be employed.[2] The choice of method will depend on the available equipment and the desired scale of extraction.
Q3: What are the key purification steps for isolating this compound?
A3: A typical workflow involves initial extraction, followed by decolorization (e.g., with activated charcoal), and then a series of chromatographic separations. Column chromatography is often used for initial fractionation, followed by high-performance liquid chromatography (HPLC) for final purification. Crystallization can be a final step to achieve high purity.
Q4: How can I confirm the presence and purity of this compound in my fractions?
A4: High-performance liquid chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are commonly used for quantitative analysis.[3] For structural confirmation, techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are essential.
Q5: What are the expected yields and purity levels for this compound?
A5: Yields for this compound are generally lower than for andrographolide due to its lower natural abundance. While specific yield data for this compound is not widely reported, purification processes for andrographolide can achieve purities of over 95%. Similar purity levels should be achievable for this compound with optimized protocols.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound in Crude Extract | Inefficient extraction solvent or method. | - Ensure the plant material is finely powdered to maximize surface area for extraction. - Use methanol as the extraction solvent; consider Soxhlet extraction for exhaustive extraction. - Optimize extraction parameters such as temperature and time. |
| Poor Separation of this compound from Andrographolide | Inadequate chromatographic resolution. | - Use a multi-step chromatographic approach. Start with silica gel column chromatography for initial fractionation. - For HPLC, use a C18 column and optimize the mobile phase. A gradient elution with methanol-water or acetonitrile-water systems is often effective. - Consider two-dimensional HPLC for complex mixtures. |
| Co-elution of Impurities with this compound | Similar polarity of impurities and the target compound. | - Adjust the mobile phase composition in HPLC. Adding a small amount of acid (e.g., formic acid) can improve peak shape and resolution. - Employ different stationary phases in your chromatographic steps (e.g., normal phase followed by reverse phase). |
| Presence of Color in Final Product | Incomplete removal of pigments. | - Treat the crude extract with activated charcoal before chromatographic separation. Be aware that this may lead to some loss of the target compound. - Optimize the amount of charcoal and contact time to balance decolorization and yield. |
| Difficulty in Crystallizing this compound | Presence of impurities hindering crystal formation. | - Ensure the purity of the solution is high before attempting crystallization. Re-chromatograph if necessary. - Experiment with different solvent systems for crystallization. Slow evaporation of the solvent is crucial. |
Experimental Protocols
Extraction of Crude Diterpenoids from Andrographis paniculata
-
Preparation of Plant Material : Air-dry the leaves of Andrographis paniculata and grind them into a fine powder.
-
Solvent Extraction :
-
Macerate the powdered plant material in methanol (1:10 w/v) for 24-48 hours at room temperature with occasional shaking.
-
Alternatively, perform Soxhlet extraction with methanol for 6-8 hours for a more exhaustive extraction.
-
-
Concentration : Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator to obtain a viscous crude extract.
Purification of this compound using Column Chromatography
-
Decolorization : Dissolve the crude extract in a minimal amount of methanol and add activated charcoal (1-2% w/w of the extract). Stir for 30 minutes and filter.
-
Column Preparation : Pack a silica gel (60-120 mesh) column with a suitable non-polar solvent like hexane.
-
Sample Loading : Adsorb the decolorized extract onto a small amount of silica gel and load it onto the prepared column.
-
Elution : Elute the column with a gradient of increasing polarity, starting with hexane and gradually introducing ethyl acetate. For example:
-
100% Hexane
-
Hexane:Ethyl Acetate (9:1, 8:2, 1:1, etc.)
-
100% Ethyl Acetate
-
-
Fraction Collection : Collect fractions of 20-50 mL and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing this compound.
High-Performance Liquid Chromatography (HPLC) for Final Purification
-
Column : Use a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase : A gradient of methanol and water is often effective. For example:
-
Start with 40% methanol in water.
-
Linearly increase to 80% methanol over 30 minutes.
-
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at 223 nm.
-
Injection : Inject the concentrated fractions from column chromatography that are rich in this compound.
-
Collection : Collect the peak corresponding to this compound.
Data Presentation
Table 1: Comparison of Extraction Methods for Andrographolides (General)
| Extraction Method | Solvent | Typical Yield of Andrographolide | Advantages | Disadvantages |
| Maceration | Methanol/Ethanol | Moderate | Simple, low cost | Time-consuming, potentially incomplete extraction |
| Soxhlet Extraction | Methanol/Ethanol | High | Efficient and exhaustive | Requires specialized glassware, potential for thermal degradation of compounds |
| Supercritical Fluid Extraction (SFE) | CO2 | Variable | High selectivity, solvent-free product | High initial equipment cost |
Table 2: HPLC Parameters for Andrographolide Analysis (Adaptable for this compound)
| Parameter | Condition | Reference |
| Column | C18 Reverse-Phase | |
| Mobile Phase | Methanol:Water or Acetonitrile:Water (with optional formic acid) | |
| Elution | Gradient | |
| Flow Rate | 0.3 - 1.0 mL/min | |
| Detection Wavelength | ~223-230 nm |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low purity of this compound.
References
How to minimize off-target effects of Bisandrographolide C in cellular models
Welcome to the technical support center for Bisandrographolide C. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the use of this compound in cellular models, with a specific focus on minimizing off-target effects.
Troubleshooting Guides & FAQs
Off-target effects occur when a compound interacts with unintended cellular components, which can lead to misleading results or toxicity.[1][2] Minimizing these effects is critical for data integrity.[1]
FAQ 1: What are the known targets of this compound and its related compounds?
This compound has been shown to bind to the tetraspanin CD81, where it is thought to contribute to anti-metastatic activities in esophageal cancer models.[3] A related compound, Bisandrographolide A, is a known activator of the TRPV4 channel.[4] The parent compound, andrographolide, has a broader range of reported activities, including the inhibition of signaling pathways like NF-κB, PI3K/Akt, and MAPK, which are involved in inflammation and cell proliferation.
FAQ 2: I'm observing significant cytotoxicity at concentrations where I don't expect to see on-target activity. What could be the cause?
This is a common issue that may point towards off-target effects. High concentrations of a small molecule can increase the likelihood of binding to lower-affinity, off-target proteins, leading to unexpected toxicity. Andrographolide derivatives have been associated with adverse drug reactions, including gastrointestinal and skin disorders, which may be linked to off-target activities.
Troubleshooting Steps:
-
Perform a Dose-Response Analysis: Carefully titrate this compound to identify the minimal effective concentration for your desired on-target effect versus the concentration that induces general cytotoxicity.
-
Use a Less Sensitive Cell Line: If available, use a cell line that does not express the intended target (e.g., CD81-knockout cells) as a negative control to assess off-target toxicity.
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Assess General Cellular Health: Use assays like MTT, LDH release, or apoptosis markers (e.g., Caspase-3/7 activity) to distinguish targeted apoptosis from non-specific necrosis.
FAQ 3: My results are inconsistent across different cell lines. Why might this be happening?
The cellular context, including the differential expression levels of on- and off-target proteins, can significantly influence a compound's effect. For example, the expression of CD81 or other potential off-targets may vary widely between cell types, leading to different phenotypic outcomes.
Troubleshooting Steps:
-
Characterize Your Models: Perform baseline expression analysis (e.g., via qPCR or Western blot) for the intended target (CD81) and potential off-targets in your cell lines.
-
Use Structurally Unrelated Compounds: If possible, use another compound with a different chemical scaffold that targets the same protein or pathway. If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.
FAQ 4: How can I definitively prove that my observed phenotype is due to the intended on-target effect?
Confirming on-target activity requires a multi-pronged approach to rule out off-target interference.
Recommended Strategies:
-
Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is physically binding to its intended target (e.g., CD81) in the cellular environment.
-
Rescue Experiments: If you are observing an anti-proliferative effect, attempt to "rescue" the phenotype by overexpressing the target protein. An authentic on-target effect should be attenuated by increased target levels.
-
Knockdown/Knockout Models: The most robust validation involves using CRISPR/Cas9 or siRNA to reduce the expression of the target protein. The phenotypic effect of this compound should be significantly diminished in these models.
Quantitative Data Summary
The following tables provide hypothetical, yet realistic, data to illustrate how to compare on-target vs. off-target activities. Researchers should generate their own data following similar principles.
Table 1: Comparative Potency of this compound in Different Cell Lines
| Cell Line | Target (CD81) Expression | EC50 (On-Target: Migration Inhibition) | CC50 (Cytotoxicity) | Selectivity Index (CC50/EC50) |
| EC109 (High CD81) | High | 15 µM | 75 µM | 5.0 |
| KYSE520 (Medium CD81) | Medium | 35 µM | 80 µM | 2.3 |
| CD81-KO (Knockout) | None | > 100 µM | 70 µM | < 0.7 |
This table demonstrates how to correlate on-target potency with target expression and calculate a selectivity index.
Table 2: Off-Target Kinase Profiling
| Kinase Target | % Inhibition at 20 µM this compound | Known Role |
| PI3K | 35% | Cell Survival, Proliferation |
| Akt1 | 28% | Downstream of PI3K |
| MAPK1 (ERK2) | 15% | Proliferation, Differentiation |
| GSK3β | 12% | Multiple Signaling Pathways |
This table illustrates results from a hypothetical off-target screening panel, identifying potential unintended interactions.
Experimental Protocols & Workflows
Protocol 1: Dose-Response Curve for Cytotoxicity (MTT Assay)
This protocol determines the concentration of this compound that is toxic to cells.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot the percentage of cell viability against the log of the compound concentration to determine the CC50 value.
Workflow for Investigating Off-Target Effects
This workflow provides a logical sequence for identifying and mitigating off-target effects.
Caption: A logical workflow for identifying and mitigating off-target effects.
Signaling Pathways Potentially Affected by this compound
Given that the parent compound, andrographolide, is known to inhibit the PI3K/Akt pathway, this is a potential off-target pathway for this compound.
Caption: Potential off-target inhibition of the PI3K/Akt pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. Identification of active components in Andrographis paniculata targeting on CD81 in esophageal cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Bisandrographolide C and Andrographolide in the Activation of Transient Receptor Potential (TRP) Vanilloid Channels
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the pharmacological activity of Bisandrographolide C and Andrographolide on Transient Receptor Potential (TRP) Vanilloid (TRPV) channels. This document summarizes key experimental data, outlines methodologies, and visualizes relevant pathways to facilitate further research and development.
The diterpenoids from the plant Andrographis paniculata, notably Andrographolide and its dimeric derivatives like this compound, have garnered scientific interest for their diverse biological activities. A key area of investigation is their interaction with TRPV channels, which are crucial mediators of sensory perception and cellular signaling. This guide elucidates the distinct effects of this compound and its monomeric precursor, Andrographolide, on this important class of ion channels.
Data Summary: this compound vs. Andrographolide on TRPV Channels
Experimental data reveals a stark contrast in the activity of this compound and Andrographolide on TRPV channels. While this compound demonstrates activating properties on specific TRPV channels, Andrographolide is largely inactive. For a broader context, data for a related isomer, Bisandrographolide A, is also included.
| Compound | Target Channel | Effect | Quantitative Data | Cell Type |
| This compound | TRPV1 | Activator | Kd = 289 µM | Not Specified |
| TRPV3 | Activator | Kd = 341 µM | Not Specified | |
| Andrographolide | TRPV1 | No activation or block | Not Observed | HEK293T cells |
| TRPV2 | No activation or block | Not Observed | HEK293T cells | |
| TRPV3 | No activation or block | Not Observed | HEK293T cells | |
| TRPV4 | No activation or block | Not Observed | HEK293T cells | |
| Bisandrographolide A | TRPV4 | Activator | EC50 = 790-950 nM | HEK293T cells |
| TRPV1, TRPV2, TRPV3 | No activation or block | Not Observed | HEK293T cells |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, primarily based on studies investigating the effects of Andrographolide and its derivatives on TRPV channels.
Calcium Imaging Assay for TRPV Channel Activation
This assay is used to screen for compounds that activate TRPV channels by measuring the increase in intracellular calcium concentration upon channel opening.
-
Cell Culture and Transfection:
-
Human Embryonic Kidney 293T (HEK293T) cells are maintained in a suitable medium (e.g., DMEM/Ham's F-12) supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
For transient transfection, cells are seeded in 35 mm dishes and transfected with cDNA encoding the specific human or rodent TRPV channel of interest (e.g., TRPV1, TRPV3, TRPV4) and a fluorescent protein marker (e.g., dsRed2) using a lipid-based transfection reagent like Lipofectamine 2000.
-
After 24 hours, the transfected cells are subcultured into 96-well plates for high-throughput screening.
-
-
Fluorescent Calcium Dye Loading:
-
48-72 hours post-transfection, the cell culture medium is removed, and the cells are loaded with a calcium indicator dye. A common choice is Fluo-4 AM (acetoxymethyl ester) at a concentration of 5 µM, often with a non-ionic surfactant like Pluronic F-127 (0.2%) to aid in dye solubilization, dissolved in a buffer such as Opti-mem.
-
The cells are incubated with the dye solution at 37°C for 45 minutes.
-
Following incubation, the cells are washed twice with a standard extracellular saline solution (containing, for example, 135 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, and 10 mM glucose).
-
The cells are then incubated at room temperature for 15-30 minutes to allow for complete de-esterification of the dye.
-
-
Compound Application and Data Acquisition:
-
The 96-well plate is placed in a fluorescence plate reader or a microscope equipped for fluorescence imaging.
-
Baseline fluorescence is recorded before the addition of the test compounds (this compound or Andrographolide) at various concentrations.
-
The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.
-
Data is often expressed as the ratio of fluorescence change (ΔF) to the baseline fluorescence (F), and dose-response curves are generated to calculate parameters like EC50.
-
Electrophysiology (Whole-Cell Patch-Clamp) for Current Measurement
This technique provides a more direct measure of ion channel activity by recording the electrical currents flowing through the channels.
-
Cell Preparation:
-
HEK293T cells are transiently transfected with the TRPV channel of interest as described above.
-
24-72 hours after transfection, a dish of cells is placed on the stage of an inverted microscope.
-
-
Recording Setup:
-
Glass micropipettes with a resistance of 2-5 MΩ are filled with an intracellular solution (e.g., containing 140 mM CsCl, 10 mM HEPES, 10 mM BAPTA, pH adjusted to 7.2 with CsOH).
-
The standard extracellular solution is the same as used in the calcium imaging assay.
-
A whole-cell patch-clamp configuration is established on a transfected cell, identified by the co-expressed fluorescent marker.
-
-
Data Recording and Analysis:
-
The membrane potential is held at a specific voltage (e.g., -60 mV).
-
Voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) are applied periodically to elicit currents and determine the current-voltage (I-V) relationship.
-
The test compound is applied to the cell via a perfusion system.
-
The resulting inward and outward currents upon channel activation are recorded.
-
For cell-free (outside-out) patch recordings, a small patch of the membrane is excised from the cell, allowing for the study of the channel in isolation from cytosolic factors.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for TRPV4 activation by Bisandrographolide A, a close analog of this compound, and a general workflow for screening compounds against TRPV channels.
Comparative Analysis of Bisandrographolide C and Bisandrographolide A on CD81
A comprehensive guide for researchers and drug development professionals on the interactions and functional effects of two natural compounds, Bisandrographolide C and Bisandrographolide A, with the tetraspanin CD81.
This guide provides a detailed comparative study of this compound and Bisandrographolide A, focusing on their interaction with the cell surface protein CD81. CD81 is a member of the tetraspanin superfamily and is implicated in a variety of cellular processes, including cell adhesion, motility, and signal transduction. Its involvement in cancer metastasis and viral entry makes it a significant target for therapeutic development. This document summarizes the available experimental data, provides detailed experimental protocols, and visualizes key pathways and workflows to support further research and development in this area.
Data Presentation: Quantitative Comparison
The following table summarizes the quantitative data on the interaction of this compound and Bisandrographolide A with CD81, as well as their functional effects on cell motility. The data is primarily derived from a key study on esophageal cancer cells.[1]
| Parameter | This compound | Bisandrographolide A | Reference |
| Binding to CD81 | Binds to CD81 | Binds to CD81 | [1] |
| Effect on Cell Motility | Suppresses motility of EC109 cells | Suppresses motility of EC109 cells | [1] |
| Effect on CD81 mRNA Expression | Suppresses expression | Suppresses expression | [1] |
| Effect on CD81 Protein Expression | Suppresses expression | Suppresses expression | [1] |
Signaling Pathways and Experimental Workflow
To understand the broader context of the interaction between these compounds and CD81, it is important to consider the known signaling pathways associated with CD81 and the general workflow for investigating such interactions.
CD81 Signaling in Cancer Metastasis
CD81 has been shown to play a role in cancer progression by influencing cell migration and invasion. It can interact with other membrane proteins and intracellular signaling molecules to modulate pathways that control the cytoskeleton and cell adhesion. The diagram below illustrates a simplified signaling pathway involving CD81 in the context of cancer cell motility.
Experimental Workflow for Compound-Target Interaction
The investigation of the effects of this compound and A on CD81 typically follows a multi-step experimental workflow. This workflow starts with assessing the direct binding of the compounds to the target protein, followed by functional assays to determine the biological consequences of this interaction.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are detailed protocols for the key experiments cited in the study of this compound and Bisandrographolide A on CD81.
Microscale Thermophoresis (MST) for Binding Affinity
Microscale thermophoresis is a powerful technique to quantify the binding affinity between a protein and a small molecule in solution.
Objective: To determine the binding affinity (Kd) of this compound and Bisandrographolide A to purified CD81 protein.
Materials:
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Purified recombinant human CD81 protein
-
This compound and Bisandrographolide A
-
MST buffer (e.g., PBS with 0.05% Tween 20)
-
Fluorescent dye for protein labeling (e.g., NHS-activated dye)
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MST instrument (e.g., Monolith NT.115)
-
MST capillaries
Procedure:
-
Protein Labeling:
-
Label the purified CD81 protein with a fluorescent dye according to the manufacturer's protocol.
-
Remove the excess dye using a desalting column.
-
Determine the concentration and labeling efficiency of the fluorescently labeled CD81.
-
-
Sample Preparation:
-
Prepare a series of dilutions of this compound and Bisandrographolide A in MST buffer.
-
Mix a constant concentration of the labeled CD81 with each dilution of the compounds.
-
Incubate the mixtures at room temperature for a specified time to allow binding to reach equilibrium.
-
-
MST Measurement:
-
Load the samples into MST capillaries.
-
Place the capillaries into the MST instrument.
-
Perform the MST measurement according to the instrument's instructions. An IR laser creates a microscopic temperature gradient, and the movement of the fluorescently labeled protein along this gradient is monitored.
-
-
Data Analysis:
-
The change in thermophoresis upon binding is plotted against the ligand concentration.
-
The dissociation constant (Kd) is determined by fitting the data to a binding curve.
-
Wound Healing Assay for Cell Motility
The wound healing assay is a straightforward method to study cell migration in vitro.
Objective: To assess the effect of this compound and Bisandrographolide A on the motility of esophageal cancer cells (e.g., EC109).
Materials:
-
Esophageal cancer cell line (e.g., EC109)
-
Complete cell culture medium
-
This compound and Bisandrographolide A
-
6-well plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed the esophageal cancer cells in 6-well plates and culture them until they form a confluent monolayer.
-
-
Creating the "Wound":
-
Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch or "wound" in the center of the cell monolayer.
-
-
Treatment:
-
Wash the wells with PBS to remove any detached cells.
-
Add fresh culture medium containing different concentrations of this compound, Bisandrographolide A, or a vehicle control (e.g., DMSO) to the respective wells.
-
-
Image Acquisition:
-
Capture images of the wounds at time 0 and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.
-
-
Data Analysis:
-
Measure the width of the wound at different time points for each treatment condition.
-
The rate of wound closure is calculated to determine the effect of the compounds on cell migration. A slower closure rate compared to the control indicates an inhibitory effect on cell motility.
-
References
Unveiling the Potency of Bisandrographolide A: A Comparative Analysis Against Synthetic TRPV4 Agonists
For Immediate Release
[City, State] – [Date] – In the dynamic field of transient receptor potential (TRP) channel research, the quest for novel and effective modulators is paramount. This guide provides a detailed comparison of the naturally derived compound, Bisandrographolide A (BAA), with established synthetic TRPV4 agonists, GSK1016790A and 4α-phorbol 12,13-didecanoate (4αPDD). This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the relative efficacy and experimental background of these critical research tools.
Bisandrographolide A, isolated from the plant Andrographis paniculata, has been identified as a potent activator of the TRPV4 ion channel.[1][2] The TRPV4 channel, a non-selective cation channel, is a key player in a multitude of physiological processes, including mechanosensation, osmosensation, and temperature sensing. Its involvement in various pathological conditions has made it a significant target for therapeutic intervention.
This comparative guide presents quantitative efficacy data, detailed experimental methodologies, and visual representations of key biological and experimental pathways to offer a comprehensive overview for the scientific community.
Quantitative Efficacy at a Glance
To facilitate a clear comparison of potency, the following table summarizes the half-maximal effective concentrations (EC50) of Bisandrographolide A and two widely used synthetic TRPV4 agonists. Lower EC50 values are indicative of higher potency.
| Compound | Type | EC50 Value (Human TRPV4) | EC50 Value (Mouse TRPV4) | Source(s) |
| Bisandrographolide A | Natural | 790-950 nM | Not specified | [1][2][3] |
| GSK1016790A | Synthetic | 2.1 nM | 18 nM | |
| 4α-phorbol 12,13-didecanoate (4αPDD) | Synthetic | ~200 nM | ~200 nM |
Deep Dive into Experimental Protocols
The determination of agonist efficacy on TRPV4 channels predominantly relies on two key experimental techniques: intracellular calcium imaging and whole-cell patch-clamp electrophysiology. These methods allow for the direct measurement of ion channel activation and the subsequent cellular response.
Intracellular Calcium Imaging
This technique is a widely used method to assess the activation of TRPV4 channels, which are permeable to calcium ions. An increase in intracellular calcium concentration upon application of an agonist serves as a direct indicator of channel opening.
General Protocol:
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured and transiently transfected with a plasmid containing the cDNA for the TRPV4 channel. This ensures a high level of channel expression for robust signal detection.
-
Fluorescent Dye Loading: The transfected cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. This dye exhibits a significant increase in fluorescence intensity upon binding to free calcium ions.
-
Agonist Application: A baseline fluorescence is recorded before the application of the TRPV4 agonist (Bisandrographolide A, GSK1016790A, or 4αPDD) at varying concentrations.
-
Fluorescence Measurement: The change in fluorescence intensity is monitored over time using a fluorescence microscope or a plate reader.
-
Data Analysis: The peak fluorescence intensity at each agonist concentration is measured and normalized to the baseline. These values are then used to generate a dose-response curve, from which the EC50 value is calculated. This value represents the concentration of the agonist that elicits a half-maximal response.
Whole-Cell Patch-Clamp Electrophysiology
This electrophysiological technique provides a more direct measure of ion channel activity by recording the ionic currents flowing through the channel.
General Protocol:
-
Cell Preparation: Similar to calcium imaging, HEK293 cells expressing TRPV4 are used.
-
Pipette Positioning: A glass micropipette with a very fine tip is brought into contact with the cell membrane. A tight seal is formed between the pipette and the membrane.
-
Membrane Rupture: The patch of membrane under the pipette is ruptured to gain electrical access to the cell's interior. This "whole-cell" configuration allows for the measurement of the total ionic current across the entire cell membrane.
-
Voltage Clamp and Agonist Application: The cell membrane potential is held constant (voltage-clamped), and the agonist is applied to the cell.
-
Current Recording: The current that flows through the ion channels in response to the agonist is recorded. The magnitude of this current is directly proportional to the number of open channels.
-
Data Analysis: By applying different concentrations of the agonist, a dose-response relationship for the current can be established, and the EC50 value can be determined.
Visualizing the Pathways
To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided.
Conclusion
The data presented in this guide highlights that while the natural product Bisandrographolide A is a potent activator of the TRPV4 channel, the synthetic agonist GSK1016790A exhibits significantly higher potency, with an EC50 in the low nanomolar range for the human channel. The synthetic agonist 4αPDD, while less potent than GSK1016790A, is still more potent than Bisandrographolide A.
The choice of agonist will ultimately depend on the specific requirements of the research. Bisandrographolide A offers a valuable tool derived from a natural source, while GSK1016790A provides a highly potent and selective option for in-depth pharmacological studies. Understanding the relative efficacies and the experimental methodologies used to determine them is crucial for the accurate interpretation of experimental results and the advancement of TRPV4-related research.
References
Unveiling the Interaction: A Comparative Guide to Bisandrographolide C and CD81 Protein Binding
For Immediate Release
This guide provides a comprehensive analysis of the binding interaction between Bisandrographolide C and the CD81 protein, a tetraspanin involved in a multitude of cellular processes including cell adhesion, motility, and signal transduction, and a known entry receptor for the Hepatitis C virus.[1] This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the CD81 protein.
Executive Summary
Recent studies have identified this compound, a natural diterpenoid from Andrographis paniculata, as a binder of the CD81 protein.[2] This interaction is of significant interest due to CD81's role in various pathological conditions, including cancer metastasis and viral infections.[2][3] This guide compares the binding of this compound and its analogs to CD81 with other known CD81 ligands, providing available quantitative data, detailed experimental protocols for confirming such interactions, and visual diagrams of the relevant biological pathways and experimental workflows.
Comparative Analysis of CD81 Ligand Binding
The interaction between a ligand and its protein target is quantified by the dissociation constant (Kd), where a lower Kd value indicates a higher binding affinity. While the binding of this compound, Bisandrographolide A, and Andrographolide to CD81 has been experimentally confirmed using microscale thermophoresis, the specific Kd values from these experiments are not publicly available in the reviewed literature.[2] However, for comparative purposes, we have compiled the binding affinities of other known small molecules and a viral protein ligand to CD81.
| Ligand | Ligand Type | Method | Binding Affinity (Kd) | Reference |
| This compound | Small Molecule | Microscale Thermophoresis | Binding Confirmed (Kd not reported) | |
| Bisandrographolide A | Small Molecule | Microscale Thermophoresis | Binding Confirmed (Kd not reported) | |
| Andrographolide | Small Molecule | Microscale Thermophoresis | Binding Confirmed (Kd not reported) | |
| Harzianoic acid A | Small Molecule | Surface Plasmon Resonance | 380 nM | |
| Harzianoic acid B | Small Molecule | Surface Plasmon Resonance | 660 nM | |
| 5-benzyloxyindole derivative | Small Molecule | Surface Plasmon Resonance | 201 µM | |
| Hepatitis C Virus E2 Glycoprotein | Viral Protein | Various | ~1.8 nM |
Experimental Protocols for Confirming Protein-Ligand Interactions
To ensure the validity and reproducibility of binding data, standardized experimental protocols are essential. Below are detailed methodologies for three common techniques used to quantify protein-ligand interactions.
Microscale Thermophoresis (MST)
MST measures the directed movement of molecules in a microscopic temperature gradient, which is influenced by changes in size, charge, and hydration shell upon ligand binding.
Protocol:
-
Protein Labeling: The target protein (CD81) is fluorescently labeled. The concentration of the labeled protein is kept constant.
-
Ligand Dilution Series: A serial dilution of the unlabeled ligand (e.g., this compound) is prepared.
-
Incubation: The labeled protein is mixed with each concentration of the ligand and incubated to reach binding equilibrium.
-
Capillary Loading: The samples are loaded into glass capillaries.
-
MST Measurement: The capillaries are placed in the MST instrument. An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescently labeled protein is monitored.
-
Data Analysis: The change in thermophoresis is plotted against the ligand concentration, and the data is fitted to a binding model to determine the dissociation constant (Kd).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip, allowing for real-time monitoring of binding and dissociation.
Protocol:
-
Chip Immobilization: The target protein (CD81) is immobilized on a sensor chip.
-
Analyte Preparation: The ligand (analyte) is prepared in a suitable running buffer at various concentrations.
-
Binding Analysis: The analyte is flowed over the sensor chip surface. The association of the analyte with the immobilized protein is measured as a change in the SPR signal.
-
Dissociation Analysis: The running buffer is flowed over the chip to measure the dissociation of the analyte from the protein.
-
Data Analysis: The association and dissociation rates are used to calculate the dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.
Protocol:
-
Sample Preparation: The purified protein is placed in the sample cell, and the ligand is loaded into the injection syringe.
-
Titration: The ligand is injected into the protein solution in small, precise aliquots.
-
Heat Measurement: The heat released or absorbed during the binding event is measured after each injection.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Visualizing the Molecular Context
To better understand the biological and experimental frameworks, the following diagrams are provided.
Caption: CD81 Signaling Pathway.
Caption: Experimental Workflow for Binding Confirmation.
References
Unraveling the Anticancer Potential of Andrographolide: A Comparative Analysis Across Diverse Cancer Cell Lines
A scarcity of specific research on Bisandrographolide C necessitates a pivot to its well-studied analogue, Andrographolide, to provide a comprehensive overview of the potential anticancer effects of compounds derived from Andrographis paniculata. This guide offers a detailed comparison of Andrographolide's efficacy across various cancer cell lines, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals.
While this compound has been identified as an active component in Andrographis paniculata with potential anti-metastatic properties in esophageal cancer through its interaction with CD81, extensive cross-validation of its effects across a wide range of cancer cell lines is not yet available in the public domain.[1] In contrast, Andrographolide, the major bioactive constituent of the same plant, has been the subject of numerous studies, establishing its role as a potent anticancer agent.[2][3][4] This guide will, therefore, focus on the extensive data available for Andrographolide to serve as a comparative framework.
Andrographolide has demonstrated a broad spectrum of anticancer activities, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.[2] Its effects have been observed in a multitude of cancer cell lines, including but not limited to breast, colon, lung, oral, and glioblastoma cancer cells.
Comparative Cytotoxicity of Andrographolide
The cytotoxic effect of Andrographolide, typically measured by the half-maximal inhibitory concentration (IC50), varies across different cancer cell lines, indicating a degree of selectivity in its anticancer activity. The following table summarizes the IC50 values of Andrographolide in several human cancer cell lines as reported in various studies.
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (hours) | Reference |
| Breast Cancer | MDA-MB-231 | 30.28 | 48 | |
| Breast Cancer | MCF-7 | 36.9 | 48 | |
| Glioblastoma | DBTRG-05MG | 13.95 | 72 | |
| Oral Cancer | KB | 106 µg/ml | Not Specified | |
| Colon Cancer | HT-29 | 3.7 µg/mL | Not Specified |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, such as exposure time and assay methods, across different studies.
Key Anticancer Mechanisms of Andrographolide
Andrographolide exerts its anticancer effects through multiple mechanisms, primarily by inducing apoptosis and causing cell cycle arrest.
Induction of Apoptosis: Andrographolide has been shown to trigger programmed cell death in cancer cells through both the intrinsic and extrinsic pathways. This is often characterized by the activation of caspases, modulation of the Bcl-2 family of proteins (increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2), and disruption of the mitochondrial membrane potential.
Cell Cycle Arrest: The compound can halt the proliferation of cancer cells by arresting the cell cycle at different phases, most commonly the G0/G1 or G2/M phases. This prevents cancer cells from dividing and growing. For instance, in human melanoma cells, Andrographolide induces G2/M cell-cycle arrest.
Modulation of Signaling Pathways
The anticancer activities of Andrographolide are underpinned by its ability to modulate a complex network of intracellular signaling pathways that are often dysregulated in cancer.
NF-κB Pathway: Andrographolide is a known inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The inhibition of NF-κB can suppress cancer cell proliferation, invasion, and angiogenesis.
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, survival, and proliferation. Andrographolide has been found to inhibit the PI3K/Akt/mTOR pathway in various cancer cells, contributing to its anticancer effects.
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Andrographolide can modulate the components of this pathway, such as ERK, to exert its effects.
Experimental Protocols
To ensure the reproducibility and validation of the findings, detailed methodologies for key experiments are crucial.
Cell Viability Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of Andrographolide (or the compound of interest) for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with the compound for a specified time.
-
Cell Harvesting: Both floating and adherent cells are collected and washed with cold PBS.
-
Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results distinguish between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), and late apoptotic/necrotic cells (Annexin V+ and PI+).
Visualizing the Mechanisms
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental workflows.
Caption: Workflow for assessing apoptosis using Annexin V/PI staining.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by Andrographolide.
References
A Predictive Structure-Activity Relationship Guide to Bisandrographolide C Derivatives: Extrapolating from Andrographolide SAR
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of potential Bisandrographolide C derivatives. In the absence of direct experimental data on this compound analogues, this document leverages the extensive structure-activity relationship (SAR) data of its monomeric precursor, andrographolide, to predict promising avenues for derivatization and biological activity.
This compound, a dimeric form of the potent bioactive natural product andrographolide, presents a unique scaffold for therapeutic innovation. While direct SAR studies on this compound derivatives are not yet available in the public domain, the wealth of knowledge surrounding andrographolide derivatives provides a strong foundation for predictive analysis. This guide synthesizes the known SAR of andrographolide to inform the rational design of novel this compound analogues with potentially enhanced pharmacological profiles, particularly in the realms of anticancer and anti-inflammatory activities.
Predicting SAR of this compound Derivatives based on Andrographolide
The core structure of andrographolide features several key functional groups that have been extensively modified to modulate its biological activity. These include the hydroxyl groups at C-3 and C-19, and the α,β-unsaturated γ-butyrolactone moiety containing a hydroxyl group at C-14.[1] By extrapolating from the established SAR of andrographolide, we can identify promising modification sites on the this compound molecule.
Key Modification Sites and Predicted Activities:
-
C-14 and C-14' Hydroxyl Groups: The C-14 hydroxyl group of andrographolide is crucial for its activity. Esterification at this position has been shown to significantly enhance anticancer potency.[2][3] For this compound, derivatization of one or both C-14' hydroxyl groups with various ester moieties, particularly those containing halogens, could lead to compounds with superior cytotoxicity against cancer cell lines.[2]
-
C-3 and C-3' Hydroxyl Groups: Modifications at the C-3 position of andrographolide have yielded derivatives with altered activity profiles. Protection or esterification of the C-3 and C-3' hydroxyl groups in this compound could influence its selectivity and potency.
-
C-19 and C-19' Hydroxyl Groups: Functionalization of the C-19 hydroxyl group in andrographolide has been shown to shift its primary mode of action.[4] Similar modifications on the C-19 and C-19' positions of this compound could lead to novel compounds with distinct biological targets and mechanisms of action.
-
The Dimer Linkage: The linkage between the two andrographolide units in this compound presents a unique opportunity for modification. Altering the nature of this linkage could impact the overall conformation and steric properties of the molecule, potentially leading to novel biological activities.
Comparative Data of Andrographolide Derivatives
To provide a quantitative basis for prediction, the following table summarizes the cytotoxic activity of various andrographolide derivatives against different cancer cell lines. This data can guide the selection of functional groups for the derivatization of this compound.
| Derivative Type | Modification Site | Test Compound | Cell Line | IC50 (µM) | Reference |
| Ester Analogues | C-14 | Andrographolide | MCF-7 | 25.3 | |
| C-14 | Compound 2b (ester) | MCF-7 | 8.5 | ||
| C-14 | Compound 2c (ester) | MCF-7 | 5.2 | ||
| Epoxy Diastereomers | C-14 | Compound 4c (epoxy) | MCF-7 | 12.7 | |
| Benzylidene Derivatives | C-3, C-19 | SRJ09 | MCF-7 | 10.5 | |
| C-3, C-19 | SRJ10 | MCF-7 | 11.2 | ||
| C-3, C-19 | SRJ23 | MCF-7 | 9.8 |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used in the evaluation of andrographolide and its derivatives, which would be applicable to the study of novel this compound analogues.
MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in 96-well plates at a density of 5x10³ cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for another 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.
Western Blotting for Protein Expression Analysis
-
Cell Lysis: Treated and untreated cells are harvested and lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Protein concentration is determined using the Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-xL, caspase-3, p53, NF-κB) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The biological activity of andrographolide and its derivatives is often mediated through the modulation of key signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of novel this compound derivatives.
Caption: Predicted signaling pathway for anticancer activity.
Caption: Experimental workflow for SAR analysis.
Conclusion and Future Directions
While this guide provides a predictive framework for the SAR of this compound derivatives, it is imperative that these hypotheses are validated through empirical research. The synthesis and biological evaluation of a focused library of this compound analogues, guided by the principles outlined herein, will be a critical next step. Such studies will not only illuminate the true SAR of this novel class of compounds but also pave the way for the development of potent and selective therapeutic agents. The exploration of modifications at the dimer linkage is a particularly exciting avenue that could unlock unprecedented biological activities. As research in this area progresses, a more definitive comparison guide based on direct experimental evidence will become possible.
References
- 1. or.niscpr.res.in [or.niscpr.res.in]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, cytotoxicity, and structure-activity relationship (SAR) studies of andrographolide analogues as anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Andrographolide and Its Derivatives: A Comprehensive Review of Anti-Infective Properties and Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Research on Bisandrographolide C and its Analogs: A Comparative Guide
A critical analysis of the existing scientific literature on Bisandrographolide C reveals a significant scarcity of dedicated research, hindering a direct assessment of its reproducibility. To provide valuable insights for researchers, scientists, and drug development professionals, this guide presents a comparative analysis of this compound with its more extensively studied structural analogs from Andrographis paniculata: Bisandrographolide A and Andrographolide. By examining the reproducibility of findings for these related compounds, we can infer potential areas of consistency and variability for future studies on this compound.
This guide synthesizes quantitative data from multiple publications, details common experimental protocols, and visualizes key signaling pathways to offer a comprehensive overview of the current research landscape. The inherent variability in preclinical research underscores the importance of such comparative analysis in guiding future research and ensuring the robustness of scientific findings.
Comparative Analysis of Bioactivity
To facilitate a clear comparison, the following tables summarize the quantitative data on the anti-cancer, anti-inflammatory, and ion channel modulating activities of this compound, Bisandrographolide A, and Andrographolide.
Anti-Cancer Activity: Cell Viability (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a compound that is required for 50% inhibition of cancer cell viability. The data below, primarily focused on the MCF-7 breast cancer cell line, demonstrates a degree of variability in the reported IC50 values for Andrographolide across different studies, a common feature in preclinical research that can be attributed to minor variations in experimental conditions.
| Compound | Cell Line | Assay Duration | IC50 Value (µM) | Reference |
| Andrographolide | MCF-7 | 24h | 63.19 ± 0.03 | [1] |
| Andrographolide | MCF-7 | 24h | 61.11 | [2] |
| Andrographolide | MCF-7 | 48h | 32.90 ± 0.02 | [1] |
| Andrographolide | MCF-7 | 48h | 70 | [3] |
| Andrographolide | MCF-7 | 48h | 36.9 | [2] |
| Andrographolide | MCF-7 | 72h | 31.93 ± 0.04 | |
| Andrographolide | MDA-MB-231 | 24h | 65 ± 0.02 | |
| Andrographolide | MDA-MB-231 | 48h | 37.56 ± 0.03 | |
| Andrographolide | MDA-MB-231 | 48h | 30.28 | |
| Andrographolide | T47D | 48h | >100 | |
| Andrographolide | BT-549 | Not Specified | ~40 | |
| Andrographolide | MDA-MB-361 | Not Specified | ~50 |
Anti-Cancer Activity: Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells. The following table presents quantitative data on the induction of apoptosis by Andrographolide in breast cancer cell lines.
| Compound | Cell Line | Treatment | Apoptotic Cells (%) | Reference |
| Andrographolide | MCF-7 | 20 µM for 48h | 7.12 ± 0.5 (Late Apoptosis) | |
| Andrographolide | MCF-7 | 40 µM for 48h | 7.6 ± 0.6 (Late Apoptosis) | |
| Andrographolide | MCF-7 | 48h (Concentration not specified) | 41.17 | |
| Andrographolide | MDA-MB-231 | 24h | 16.76 ± 0.51 (Early Apoptosis) | |
| Andrographolide | MDA-MB-231 | 48h | 82.41 ± 1.9 (Late Apoptosis) |
Ion Channel Modulation
Transient Receptor Potential (TRP) channels are a group of ion channels that play crucial roles in various physiological processes. The modulation of these channels by natural compounds is an active area of research.
| Compound | Target Channel | Effect | Potency (EC50 / Kd) | Reference |
| Bisandrographolide A | TRPV4 | Activation | 790-950 nM (EC50) | |
| This compound | TRPV1 | Activation | 289 µM (Kd) | |
| This compound | TRPV3 | Activation | 341 µM (Kd) | |
| Andrographolide | TRPV4 | No activation or block | Not Applicable |
Other Bioactivities
| Compound | Target | Effect | Reference | |---|---|---| | Bisandrographolide A | CD81 | Binds and suppresses function | | | this compound | CD81 | Binds and suppresses function | |
Key Experimental Protocols
Reproducibility of experimental results is critically dependent on the detailed and accurate reporting of methodologies. Below are summaries of commonly employed protocols in the cited research.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
General Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect apoptosis. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that is unable to cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
General Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Western Blotting
Western blotting is a widely used technique to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
General Protocol:
-
Protein Extraction: Lyse the treated and control cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate the proteins based on their molecular weight by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow described in the research on Andrographolide and its analogs.
Caption: A typical experimental workflow for assessing the anti-cancer effects of this compound and its analogs.
Caption: The inhibitory effect of Andrographolide on the NF-κB signaling pathway.
Caption: The inhibitory effect of Andrographolide on the PI3K/Akt/mTOR signaling pathway.
Conclusion and Future Directions
The available data, while limited for this compound, provides a foundation for future research. The comparative analysis with Bisandrographolide A and Andrographolide highlights several key points:
-
Variability in Reported Data: The observed range in IC50 values for Andrographolide across different studies underscores the importance of standardized protocols and transparent reporting in preclinical research to enhance reproducibility.
-
Shared and Distinct Bioactivities: While all three compounds, derived from the same plant, exhibit anti-cancer potential, their mechanisms of action appear to differ. For instance, Bisandrographolide A is a potent TRPV4 activator, whereas Andrographolide is not. This compound's activity on TRPV1 and TRPV3 suggests another distinct pharmacological profile.
-
Need for Further Research on this compound: The limited data on this compound necessitates further investigation into its biological activities, including its anti-cancer and anti-inflammatory potential, and its mechanism of action. Direct comparative studies with its analogs under identical experimental conditions are crucial.
To improve the reproducibility of research in this area, future studies should aim to:
-
Employ standardized cell lines and reagents.
-
Provide detailed, step-by-step experimental protocols.
-
Report all quantitative data with appropriate statistical analysis.
-
Conduct independent replication of key findings.
By adhering to these principles, the scientific community can build a more robust and reliable body of evidence for the therapeutic potential of this compound and other natural products.
References
- 1. Andrographolide Exhibits Anticancer Activity against Breast Cancer Cells (MCF-7 and MDA-MB-231 Cells) through Suppressing Cell Proliferation and Inducing Cell Apoptosis via Inactivation of ER-α Receptor and PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and cell cycle arrest induced by andrographolide lead to programmed cell death of MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unveiling the Bioactivity of Bisandrographolide C: A Comparative Analysis with Diterpenoid Counterparts from Andrographis paniculata
For researchers and professionals in drug discovery, this guide provides a comprehensive comparison of the biological activities of Bisandrographolide C and other major diterpenoids isolated from the medicinal plant Andrographis paniculata. This analysis is supported by quantitative experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Andrographis paniculata, commonly known as the "King of Bitters," is a rich source of bioactive labdane diterpenoids, which are largely responsible for its diverse pharmacological effects, including anti-inflammatory, anticancer, and immunomodulatory properties. While andrographolide is the most studied of these compounds, emerging research is shedding light on the unique activities of other diterpenoids, such as this compound. This guide aims to juxtapose the bioactivity of this compound with its chemical relatives from the same plant, providing a clear, data-driven perspective for future research and development.
Comparative Analysis of Biological Activity
The diterpenoids from Andrographis paniculata exhibit a range of biological activities, with varying potencies. The following tables summarize the available quantitative data on their anti-inflammatory, anticancer, and specific molecular target interactions.
Anti-inflammatory and Cytotoxic Activities
The anti-inflammatory and cytotoxic effects of these compounds are often evaluated by their ability to inhibit inflammatory mediators and suppress the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric for comparison, with lower values indicating higher potency.
| Compound | Assay | Cell Line | IC50 / EC50 (µM) | Reference |
| Andrographolide | NF-κB Inhibition | THP-1 (human monocytic) | ~21.9 | [1] |
| PGE2 Inhibition | RAW264.7 (murine macrophage) | 8.8 | [2][3] | |
| Cytotoxicity (MTT Assay) | KB (oral cancer) | ~302 (converted from 106 µg/ml) | [4] | |
| Cytotoxicity (MTT Assay) | MCF-7 (breast cancer) | 32.90 (48h) | [5] | |
| Cytotoxicity (MTT Assay) | MDA-MB-231 (breast cancer) | 37.56 (48h) | ||
| 14-Deoxy-11,12-didehydroandrographolide | NO Inhibition | RAW264.7 (murine macrophage) | 94.12 | |
| Cytotoxicity | T-47D (breast cancer) | 1.5 µg/ml | ||
| Neoandrographolide | NO Inhibition | RAW264.7 (murine macrophage) | >100 | |
| Bisandrographolide A | TRPV4 Activation | HEK293T | 0.79-0.95 | |
| This compound | TRPV1 Activation | Not Specified | 289 | |
| TRPV3 Activation | Not Specified | 341 |
Specific Molecular Target Interactions
Recent studies have identified specific molecular targets for some of the diterpenoids from Andrographis paniculata, highlighting their distinct mechanisms of action.
| Compound | Target | Assay | Finding | Reference |
| This compound | CD81 | Microscale Thermophoresis | Binds to CD81 | |
| Bisandrographolide A | CD81 | Microscale Thermophoresis | Binds to CD81 | |
| Andrographolide | CD81 | Microscale Thermophoresis | Binds to CD81 | |
| Bisandrographolide A | TRPV4 | Calcium Imaging | Potent Activator | |
| Andrographolide | TRPV4 | Calcium Imaging | No Activation |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, andrographolide) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate the plate for 15 minutes at 37°C with shaking. Measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Anti-inflammatory Activity: NF-κB Luciferase Reporter Assay
This assay measures the activation of the NF-κB signaling pathway, a key regulator of inflammation.
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T or THP-1) with a luciferase reporter plasmid containing NF-κB binding sites and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After 24-48 hours, pre-treat the cells with different concentrations of the test compounds for a predetermined time.
-
Stimulation: Induce NF-κB activation by treating the cells with an inflammatory stimulus, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the activity in treated cells to that in stimulated, untreated cells to determine the inhibitory effect of the compounds.
TRPV Channel Activation: Calcium Imaging with Fura-2 AM
This method is used to measure changes in intracellular calcium concentrations, which is a hallmark of TRPV channel activation.
-
Cell Loading: Incubate the cells with Fura-2 AM, a ratiometric calcium indicator, in a suitable buffer for 30-45 minutes at room temperature to allow the dye to enter the cells.
-
Washing: Wash the cells with a buffer to remove the extracellular dye.
-
Compound Application: Mount the cells on a fluorescence microscope and perfuse with a solution containing the test compound (e.g., this compound or A).
-
Fluorescence Measurement: Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and measure the emission fluorescence at 510 nm.
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (340/380) is calculated, which is proportional to the intracellular calcium concentration. An increase in this ratio upon compound application indicates channel activation.
Molecular Binding: Microscale Thermophoresis (MST)
MST is a powerful technique to quantify biomolecular interactions in solution.
-
Sample Preparation: One binding partner (e.g., CD81 protein) is fluorescently labeled (or a GFP-fusion is used). A dilution series of the unlabeled binding partner (the ligand, e.g., this compound) is prepared.
-
Capillary Loading: A constant concentration of the fluorescently labeled molecule is mixed with the different concentrations of the ligand and loaded into glass capillaries.
-
MST Measurement: The capillaries are placed in the MST instrument. An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescent molecules along this gradient (thermophoresis) is monitored.
-
Data Analysis: The binding of the ligand to the fluorescent molecule changes its size, charge, or hydration shell, which in turn alters its thermophoretic movement. This change is plotted against the ligand concentration, and a binding curve is generated from which the dissociation constant (Kd) can be determined.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
References
Safety Operating Guide
Navigating the Safe Disposal of Bisandrographolide C: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of Bisandrographolide C, a diterpenoid lactone isolated from Andrographis paniculata.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information from related compounds and general chemical safety principles can guide its responsible disposal.
Understanding this compound: Key Data
A summary of the known physical and chemical properties of this compound is presented below. Understanding these characteristics is the first step in a safe handling and disposal workflow.
| Property | Value | Source |
| Molecular Formula | C40H56O8 | PubChem[2] |
| Molecular Weight | 664.9 g/mol | PubChem[2] |
| Appearance | Solid (presumed) | General knowledge of similar compounds |
| Storage | Room temperature | MedchemExpress[1] |
Procedural Steps for Proper Disposal
Given the absence of a specific SDS for this compound, a conservative approach to disposal is warranted, treating it as a potentially hazardous chemical. The following steps are based on guidelines for other diterpenoid lactones and general laboratory waste management protocols.
-
Hazard Assessment: In the absence of specific toxicity data, treat this compound with caution. Diterpenoid lactones as a class can have biological activity.[3] The related compound, Andrographolide, is classified as a skin and eye irritant and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound, contaminated consumables (e.g., weighing paper, pipette tips), and spill cleanup materials in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with other solvent waste streams unless compatibility is confirmed.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of as regular laboratory glass or plastic waste, depending on institutional policies.
-
-
Disposal Pathway:
-
All waste containing this compound should be disposed of through your institution's Environmental Health and Safety (EHS) office.
-
Do not dispose of this compound down the drain or in the regular trash.
-
The primary method of disposal for this type of chemical waste is typically incineration by a licensed waste management facility.
-
-
Documentation: Maintain accurate records of the amount of this compound being disposed of, in accordance with your institution's guidelines and any applicable regulations.
Experimental Protocols
While a specific experimental protocol for the disposal of this compound is not available, the general procedure for handling chemical waste as outlined above should be followed. For spills, the following protocol is recommended:
-
Small Spills:
-
Ensure proper PPE is worn.
-
Cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol or acetone), and collect the cleaning materials and rinsate as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's EHS or emergency response team.
-
Follow their instructions for cleanup and disposal.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Essential Safety and Logistical Information for Handling Bisandrographolide C
For researchers, scientists, and drug development professionals, the safe and effective handling of novel compounds like Bisandrographolide C is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans necessary for working with this diterpenoid dimer.
Hazard Identification and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from the closely related compound, Andrographolide, and the general properties of diterpenoid dimers indicate that this compound should be handled with care. Potential hazards include:
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
Therefore, the following personal protective equipment is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
-
Hand Protection: Nitrile or other chemical-resistant gloves are required. Gloves should be inspected before use and changed immediately if contaminated.
-
Protective Clothing: A lab coat, long pants, and closed-toe shoes must be worn to prevent skin exposure.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used. All handling of the solid compound should be performed in a certified chemical fume hood.
Operational Plan for Handling
A systematic approach to handling this compound will minimize exposure and ensure the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
Store the compound in a tightly sealed, clearly labeled container.
-
Recommended storage is in a cool, dry, and dark place, typically at -20°C for long-term stability.
2. Preparation of Solutions:
-
All weighing and preparation of stock solutions should be conducted in a chemical fume hood.
-
To avoid generating dust, handle the solid compound carefully.
-
Use an appropriate solvent as specified by the supplier or experimental protocol. For many diterpenoids, solvents like dimethyl sulfoxide (DMSO), ethanol, or methanol are used.
-
Ensure all labware is clean and dry to prevent contamination.
3. Experimental Use:
-
Conduct all experiments involving this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.
-
After handling, wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
-
Chemical Waste: Unused this compound and any solutions containing the compound should be disposed of as chemical waste. Do not pour down the drain.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be collected in a designated, sealed waste container for chemical waste disposal.
-
Decontamination: Work surfaces should be decontaminated with an appropriate solvent (e.g., 70% ethanol) after use.
Quantitative Data Summary
Specific toxicity data for this compound is limited. The following table summarizes available data for the related compound Andrographolide and other relevant diterpenoids to provide an indication of potential biological activity and toxicity.
| Compound | Assay | Organism/Cell Line | Result | Source |
| Andrographolide | Acute Oral Toxicity (LD50) | Mouse | > 5 g/kg | [1] |
| Andrographolide | Cytotoxicity (IC50) | Human Oral Cancer (KB) | 106.2 µg/mL | [2] |
| Andrographolide | Cytotoxicity (IC50) | Human Breast Cancer (MDA-MB-231) | 30.28 µM (48h) | [3] |
| Andrographolide | Cytotoxicity (IC50) | Human Breast Cancer (MCF-7) | 32.90 µM (48h) | [4] |
| Andrographolide | Cytotoxicity (IC50) | Human Colon Cancer (HT-29) | 33.63 µM (48h) | [5] |
| This compound | TRPV1 Activation (Kd) | N/A | 289 µM | |
| This compound | TRPV3 Activation (Kd) | N/A | 341 µM | |
| Bisandrographolide A | TRPV4 Activation (EC50) | N/A | 790-950 nM | |
| Bislangduoid A (Diterpenoid Dimer) | Cytotoxicity (IC50) | Human Liver Cancer (HepG2) | Not specified, but showed "pronounced cytotoxicity" |
Experimental Protocols and Visualizations
To facilitate the use of this compound in a research setting, the following sections provide a detailed experimental protocol and diagrams of relevant signaling pathways.
Experimental Protocol: In Vitro Cell Migration Assay (Wound Healing)
This protocol is adapted from methods used to study the effects of Andrographolide on cancer cell migration and can be applied to investigate the activity of this compound.
Objective: To determine the effect of this compound on the migration of a selected cancer cell line (e.g., MDA-MB-231 breast cancer cells).
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
24-well plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed the cancer cells in 24-well plates at a density that will form a confluent monolayer within 48 hours.
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach confluence.
-
Treatment: Replace the culture medium with fresh medium containing various non-lethal concentrations of this compound (e.g., 0, 10, 25, 50 µM). A vehicle control (DMSO) should also be included. Incubate for 24 hours.
-
Wound Creation: After incubation, carefully create a "wound" in the cell monolayer by scratching with a sterile 200 µL pipette tip.
-
Imaging (Time 0): Immediately after creating the wound, wash the cells with PBS to remove dislodged cells and replace with fresh medium (containing the respective treatments). Capture images of the wounds using a microscope.
-
Incubation and Imaging: Incubate the plates and capture images of the same wound areas at regular intervals (e.g., 12, 24, and 48 hours).
-
Analysis: Measure the area of the wound at each time point for each treatment condition. The rate of wound closure is indicative of cell migration.
References
- 1. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 2. Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and cell cycle arrest induced by andrographolide lead to programmed cell death of MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
